13,14-dihydro-15-keto-PGE1
Descripción
pulmonary metabolite of PGE1 in dogs; RN given refers to (11alpha)-isome
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVSQMTLOYKTR-ZHALLVOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311666 | |
| Record name | 13,14-Dihydro-15-keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5094-14-4 | |
| Record name | 13,14-Dihydro-15-keto-PGE1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5094-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13,14-Dihydro-15-keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-OXODIHYDROPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3I99MYM0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway of 13,14-dihydro-15-keto-PGE1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 13,14-dihydro-15-keto-PGE1, a significant metabolite of Prostaglandin E1 (PGE1). This document details the enzymatic reactions involved, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes visualizations of the pathway and experimental workflow.
Introduction to the Synthesis Pathway
The synthesis of this compound from PGE1 is a two-step enzymatic process. This metabolic cascade is a key route for the biological inactivation of PGE1. The initial step involves the oxidation of the hydroxyl group at the C15 position, followed by the reduction of the double bond between C13 and C14.
The primary enzymes responsible for this transformation are:
-
15-hydroxyprostaglandin dehydrogenase (15-PGDH): This NAD+-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of the 15-hydroxyl group of PGE1 to a keto group, forming the intermediate 15-keto-PGE1.[1][2][3]
-
Prostaglandin Reductase 1 (PTGR1) or 15-oxoprostaglandin 13-reductase: This NADPH-dependent enzyme subsequently reduces the C13-C14 double bond of 15-keto-PGE1 to yield the final product, this compound.[4]
Signaling Pathway Diagram
The enzymatic cascade for the synthesis of this compound is depicted in the following diagram:
Quantitative Data
The following tables summarize key quantitative parameters related to the synthesis and activity of this compound.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax | Notes |
| 15-PGDH (human) | PGE2 | 2.2 | - | Wild-type enzyme.[2] |
| 15-PGDH (human, Y217A mutant) | PGE2 | 11 | - | Reduced affinity for substrate.[2] |
Table 2: Biological Activity and Plasma Concentrations
| Compound | Parameter | Value | Organism/System |
| This compound | IC50 (Platelet Aggregation) | 14.8 µg/mL | Human platelet-rich plasma |
| PGE1 | Endogenous Plasma Concentration | 1.2 - 1.8 pg/mL | Human |
| 13,14-dihydro-PGE1 (PGE0) | Endogenous Plasma Concentration | 0.8 - 1.3 pg/mL | Human |
| 15-keto-13,14-dihydro-PGE1 | Endogenous Plasma Concentration | 4.2 - 6.0 pg/mL | Human |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of this compound.
Enzymatic Synthesis of this compound (Combined Protocol)
This protocol describes a two-step in vitro enzymatic synthesis of this compound from PGE1.
Materials:
-
Prostaglandin E1 (PGE1)
-
Recombinant human 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
-
Recombinant human Prostaglandin Reductase 1 (PTGR1)
-
NAD+
-
NADPH
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM DTT)
-
Quenching solution (e.g., 1N HCl)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
HPLC system for purification and analysis
Procedure:
Step 1: Oxidation of PGE1 to 15-keto-PGE1
-
Prepare a reaction mixture containing PGE1 (substrate) and NAD+ in the reaction buffer.
-
Initiate the reaction by adding a purified preparation of 15-PGDH.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 30-60 minutes), allowing for the conversion of PGE1 to 15-keto-PGE1.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them via a suitable method, such as HPLC or a fluorescence-based assay measuring NADH production.[5]
Step 2: Reduction of 15-keto-PGE1 to this compound
-
To the reaction mixture containing the newly formed 15-keto-PGE1, add NADPH.
-
Initiate the second reaction by adding a purified preparation of PTGR1.
-
Continue the incubation at 37°C for an additional period (e.g., 30-60 minutes) to facilitate the reduction of the C13-C14 double bond.
-
Monitor the formation of this compound using HPLC analysis.
Purification and Analysis:
-
Terminate the enzymatic reactions by adding a quenching solution to lower the pH.
-
Extract the prostaglandins (B1171923) from the aqueous reaction mixture using an organic solvent.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Purify and quantify the this compound using a reverse-phase HPLC column with an appropriate mobile phase.
Assay for 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Activity
This assay is used to determine the activity of 15-PGDH by monitoring the production of NADH.
Materials:
-
Purified or recombinant 15-PGDH
-
PGE1 (substrate)
-
NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorometer or spectrophotometer capable of measuring NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm).
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer, NAD+, and PGE1.
-
Initiate the reaction by adding the 15-PGDH enzyme solution.
-
Immediately begin monitoring the increase in fluorescence or absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This technical guide provides a detailed framework for understanding and executing the synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and eicosanoid biology. Further optimization of reaction conditions may be necessary depending on the specific source and purity of the enzymes and reagents used.
References
- 1. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
The Biological Role of 13,14-dihydro-15-keto-PGE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto-prostaglandin E1 (PGE1 metabolite) is a primary product of the in vivo metabolism of prostaglandin (B15479496) E1 (PGE1).[1] This document provides a comprehensive overview of the biological significance of this metabolite, focusing on its formation, physiological activity, and methods for its detection and quantification. While generally considered an inactive metabolite, particularly in comparison to its parent compound PGE1, understanding its pharmacokinetics is crucial for evaluating the efficacy and metabolism of PGE1-based therapeutics. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and analytical workflows.
Introduction
Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipids, exerts a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The biological activity of PGE1 is tightly regulated by its rapid metabolism to various downstream products. The principal metabolic pathway involves the oxidation of the hydroxyl group at carbon 15 and the reduction of the double bond at carbons 13 and 14, leading to the formation of 13,14-dihydro-15-keto-PGE1.[1] This metabolite is often considered biologically inactive, serving as an indicator of in vivo PGE1 levels and metabolism. This technical guide delves into the core aspects of this compound, providing researchers and drug development professionals with a detailed resource on its biological role.
Metabolism and Synthesis
The conversion of PGE1 to this compound is a two-step enzymatic process that primarily occurs in the lungs, although other tissues also possess the necessary enzymes.[2][3]
Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The initial and rate-limiting step in the catabolism of PGE1 is the oxidation of the C15 hydroxyl group to a ketone, forming 15-keto-PGE1. This reaction is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][4]
Step 2: Reduction by Prostaglandin Reductase 1 (PTGR1)
Subsequently, the double bond between carbons 13 and 14 of 15-keto-PGE1 is reduced by prostaglandin reductase 1 (PTGR1), also known as 15-oxoprostaglandin 13-reductase, yielding this compound.[4]
Below is a diagram illustrating the metabolic pathway from PGE1 to this compound.
References
- 1. This compound | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 13,14-dihydro-15-keto-PGE1
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto-prostaglandin E1 (PGE1) is a principal metabolite of prostaglandin (B15479496) E1, a potent endogenous signaling lipid involved in a myriad of physiological processes. While often considered an inactive metabolite, evidence suggests it retains some biological activity, albeit significantly less than its parent compound. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 13,14-dihydro-15-keto-PGE1, focusing on its receptor interactions, downstream signaling effects, and physiological roles. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate further research and drug development efforts.
Introduction
Prostaglandin E1 (PGE1) is a member of the eicosanoid family of signaling molecules and exerts its effects through interaction with G-protein coupled receptors (GPCRs), primarily the prostaglandin E (EP) receptors. Following its synthesis, PGE1 is rapidly metabolized to this compound. Understanding the biological activity and mechanism of action of this metabolite is crucial for a complete picture of PGE1 signaling and for evaluating its potential off-target effects or therapeutic applications.
Receptor Binding and Affinity
Direct receptor binding data for this compound is limited. However, studies on the structurally analogous metabolite, 13,14-dihydro-15-keto-PGE2, provide strong inferential evidence. This related metabolite exhibits very low affinity for the Gs-coupled EP2 and EP4 receptors.[1][2] This suggests that this compound is unlikely to be a potent agonist at these receptors, which are typically associated with cAMP-mediated signaling. Its affinity for other EP receptors (EP1, EP3) and other prostanoid receptors (DP, FP, IP, TP) has not been extensively characterized in publicly available literature.
Downstream Signaling Pathways
The downstream signaling effects of this compound are not well-elucidated. Given its presumed low affinity for Gs-coupled EP receptors, it is not expected to be a strong inducer of adenylyl cyclase and subsequent cyclic AMP (cAMP) production.[1][2]
The primary documented biological effect of this compound is the weak inhibition of ADP-induced platelet aggregation.[3][4] Platelet aggregation is a complex process influenced by intracellular cAMP levels; agents that increase cAMP are generally inhibitory. The weak inhibitory effect of this metabolite could imply a minor interaction with cAMP-elevating pathways in platelets, possibly through weak agonism at IP receptors or other Gs-coupled receptors present on platelets, or through an alternative, yet to be identified, mechanism.
A study on the related metabolite, 13,14-dihydro-15-keto-PGE2, has suggested its involvement in alleviating opioid-induced constipation via the 5-HT pathway.[5] While intriguing, the direct applicability of this finding to the mechanism of action of this compound requires further investigation.
Proposed Signaling Pathway for PGE1 (for context)
To provide a framework for potential investigation, the established signaling pathway for the parent compound, PGE1, which primarily acts through EP2 and EP4 receptors, is illustrated below. It is hypothesized that this compound interacts with this pathway, albeit with significantly lower potency.
Figure 1: Simplified signaling pathway of PGE1 via Gs-coupled EP receptors.
Quantitative Data
The available quantitative data for this compound and its related metabolite are summarized in the tables below.
| Compound | Assay | Cell/System | Parameter | Value | Reference |
| This compound | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 14.8 µg/mL | [3][4] |
| This compound | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 54 µM | [6] |
| This compound | ADP-induced Platelet Aggregation | Washed Human Platelets | IC50 | 200 µM | [6] |
| 13,14-dihydro-15-keto-PGE2 | Receptor Binding | CHO cells expressing EP2 | Ki | 12 µM | [1][2] |
| 13,14-dihydro-15-keto-PGE2 | Receptor Binding | CHO cells expressing EP4 | Ki | 57 µM | [1][2] |
| 13,14-dihydro-15-keto-PGE2 | Adenylate Cyclase Activity | CHO cells expressing EP2 | EC50 | >18 µM | [1][2] |
| 13,14-dihydro-15-keto-PGE2 | Adenylate Cyclase Activity | CHO cells expressing EP4 | EC50 | >38 µM | [1][2] |
Table 1: Quantitative biological activity data for this compound and 13,14-dihydro-15-keto-PGE2.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to a panel of prostanoid receptors.
-
Receptor Preparation: Membranes from cells stably expressing the prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP, FP, IP, TP) are prepared.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Binding:
-
Incubate a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) with the receptor-containing membranes.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters, and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Intracellular cAMP Measurement
This protocol is to assess the ability of this compound to modulate adenylyl cyclase activity.
-
Cell Culture: Culture cells expressing the Gs or Gi-coupled receptor of interest in a suitable multi-well plate.
-
Cell Stimulation:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.
-
Add varying concentrations of this compound.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 or IC50 value.
Intracellular Calcium Mobilization Assay
This protocol is to determine if this compound can activate Gq-coupled receptors.
-
Cell Loading: Load cells expressing the Gq-coupled receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Compound Addition: Add varying concentrations of this compound.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the peak fluorescence response and plot it against the log of the agonist concentration to determine the EC50 value.
Conclusion and Future Directions
This compound is predominantly considered a weak, largely inactive metabolite of PGE1. Its primary documented biological activity is a modest inhibition of platelet aggregation. Inferred data from its PGE2 analog strongly suggest a lack of significant activity at EP2 and EP4 receptors. However, a comprehensive understanding of its mechanism of action is hampered by the lack of direct binding studies across the full panel of prostanoid receptors and a thorough investigation of its effects on various second messenger systems.
Future research should focus on:
-
Comprehensive Receptor Profiling: Determining the binding affinities of this compound for all EP, DP, FP, IP, and TP receptors.
-
Functional Characterization: Assessing its agonist or antagonist activity at these receptors through functional assays measuring cAMP, intracellular calcium, and other relevant second messengers.
-
Phenotypic Screening: Exploring its effects in a broader range of cellular and in vivo models to identify potential novel biological activities.
A more complete characterization of the mechanism of action of this compound will provide a clearer understanding of the overall physiological and pathophysiological roles of the PGE1 signaling axis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
The Biological Function of 13,14-dihydro-15-keto-PGE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto-prostaglandin E1 (PGE1) is a principal metabolite of prostaglandin (B15479496) E1, a potent lipid autacoid involved in numerous physiological processes. While PGE1 exhibits significant biological activity, 13,14-dihydro-15-keto-PGE1 is generally characterized as an inactive metabolite with markedly reduced functionality.[1][2] Its primary and most studied role is the weak inhibition of platelet aggregation.[3][4] This technical guide provides an in-depth analysis of the known functions of this compound, with a focus on its effects on platelet function, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Function: Weak Inhibition of Platelet Aggregation
The most significant reported biological activity of this compound is its ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in human platelet-rich plasma (PRP).[2] However, this effect is considerably weaker than that of its parent compound, PGE1.[2]
Quantitative Data
The inhibitory potency of this compound on platelet aggregation has been quantified, with reported half-maximal inhibitory concentrations (IC50) varying based on the experimental preparation.
| Compound | Preparation | Agonist | IC50 | Reference(s) |
| This compound | Human Platelet-Rich Plasma (PRP) | ADP | 14.8 µg/mL (~41.8 µM) | [2][3] |
| This compound | Human Platelet-Rich Plasma (PRP) | ADP | 54 µM | |
| This compound | Washed Human Platelets | ADP | 200 µM | |
| Prostaglandin E1 (PGE1) | Washed Human Platelets | ADP | 40 nM |
Note: The discrepancy in IC50 values for PRP may be attributed to variations in experimental protocols or reagent sources. The higher IC50 in washed platelets compared to PRP suggests that plasma components may influence the compound's activity.
Metabolic Pathway
This compound is a downstream metabolite of PGE1. Its formation involves two key enzymatic steps that ultimately inactivate the potent PGE1 molecule. This metabolic process is crucial for regulating the local concentration and signaling duration of PGE1.
Signaling and Mechanism of Action
Interaction with Prostanoid Receptors
Given the structural similarity and the significantly higher IC50 value of this compound compared to PGE1, it is highly probable that it also has very low affinity for platelet prostanoid receptors, leading to a weak effect on the cAMP signaling cascade.
Lack of Synergism with Nitric Oxide (NO)
A key finding distinguishes this compound from other PGE1 metabolites. While the metabolite 13,14-dihydro-PGE1 shows an additive effect with nitric oxide (NO) in inhibiting platelet aggregation, this compound was found to have no synergistic effect with NO.[3] This suggests that its mechanism of action, although weak, is independent of the cGMP-stimulating pathway activated by NO.
Experimental Protocols
The following section describes a generalized methodology for assessing the impact of this compound on platelet aggregation, based on the key cited study by Katzenschlager et al. (1992) and standard laboratory procedures.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Whole blood is drawn from healthy, consenting volunteers who have abstained from non-steroidal anti-inflammatory drugs for at least 10 days. Blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate, 9:1 blood-to-anticoagulant ratio).
-
Centrifugation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
PRP Collection: The supernatant, which is the PRP, is carefully collected. The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used for calibration.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (e.g., 250,000-300,000 platelets/µL) using PPP.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Setup: A light transmission aggregometer is calibrated using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Incubation: Aliquots of PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C for a short period to stabilize.
-
Compound Addition: The test compound, this compound, is added at various concentrations to the PRP and incubated for a defined period (e.g., 1-3 minutes). A vehicle control (e.g., saline or ethanol, depending on the compound's solvent) is run in parallel.
-
Induction of Aggregation: Platelet aggregation is induced by adding a standard concentration of ADP (e.g., 5-10 µM).
-
Measurement: The change in light transmission through the sample is recorded for a set duration (e.g., 5-10 minutes) as the platelets aggregate. The maximum aggregation percentage is determined.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined from the resulting dose-response curve.
Conclusion
This compound is the terminal, biologically weak metabolite of PGE1. Its function is primarily limited to a modest inhibition of ADP-induced platelet aggregation, with an IC50 in the micromolar range, orders of magnitude higher than its parent compound. It does not appear to act synergistically with nitric oxide, and based on data from analogous molecules, it likely possesses very low affinity for prostanoid receptors, resulting in minimal impact on intracellular signaling cascades. For researchers in pharmacology and hematology, this compound serves as a classic example of metabolic inactivation and can be used as a negative control or a weak inhibitor in studies of platelet function and prostanoid signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. LIPID MAPS [lipidmaps.org]
The Discovery and History of a Key Prostaglandin Metabolite: 13,14-dihydro-15-keto-PGE1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1) is a primary metabolite of prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of signaling molecules. While PGE1 is a potent bioactive lipid involved in a myriad of physiological processes, its rapid in vivo metabolism leads to the formation of several metabolites, with this compound being a significant, yet largely inactive, product. This technical guide delves into the discovery, history, and key experimental findings related to this important metabolite, providing researchers and drug development professionals with a comprehensive understanding of its place within the broader field of prostaglandin research.
I. Discovery and History
The discovery of this compound is intrinsically linked to the groundbreaking research on prostaglandin metabolism spearheaded by Sune Bergström and Bengt Samuelsson, who, along with John Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982 for their work on prostaglandins (B1171923) and related biologically active substances.[1][2]
The seminal work that elucidated the metabolic fate of PGE1 in humans was published in 1971 by Hamberg and Samuelsson.[3][4] Through in vivo experiments involving the administration of tritium-labeled PGE1 to human subjects, they meticulously tracked its transformation into various metabolites. Their research identified a series of enzymatic modifications that PGE1 undergoes, leading to the formation of less active compounds that are then excreted.
This pivotal study established the fundamental pathway for PGE1 inactivation: an initial oxidation of the C-15 hydroxyl group, followed by the reduction of the C-13,14 double bond. This two-step process results in the formation of this compound. The identification of this and other metabolites was made possible through the use of techniques such as chromatography and mass spectrometry.[3]
II. Quantitative Data
The biological activity of this compound has been shown to be significantly lower than its parent compound, PGE1. This is a critical aspect for understanding its physiological role, which is primarily that of an inactive metabolite. The following table summarizes key quantitative data comparing the activity of PGE1 and this compound.
| Compound | Biological Activity | IC50 Value (ADP-induced Platelet Aggregation) | Plasma Concentration (Endogenous) |
| Prostaglandin E1 (PGE1) | High | 8.25 ng/mL[5] | 1.2 - 1.8 pg/mL[6] |
| This compound | Very Low | 14.8 µg/mL[7][8][9][10] | 4.2 - 6.0 pg/mL[6] |
III. Experimental Protocols
The study of this compound relies on a variety of sophisticated experimental protocols for its synthesis, detection, and quantification. Below are detailed methodologies for key experiments.
A. Enzymatic Synthesis and In Vitro Metabolism
The formation of this compound from PGE1 can be studied in vitro using tissue homogenates or purified enzymes. The primary enzymes involved are 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin 13-reductase.
Protocol for In Vitro Metabolism of PGE1:
-
Tissue Preparation: Obtain fresh tissue known to have high 15-PGDH activity, such as lung or kidney. Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) on ice. Centrifuge the homogenate to obtain a cytosolic fraction, which contains the metabolic enzymes.
-
Incubation: In a reaction tube, combine the cytosolic fraction with a known amount of PGE1. The reaction mixture should also contain the necessary cofactors, primarily NAD+ for 15-PGDH activity and NADPH for the subsequent reduction.
-
Reaction Termination and Extraction: After a specific incubation period at 37°C, terminate the reaction by adding a solvent such as ethanol (B145695) or by acidification. Extract the prostaglandins and their metabolites from the aqueous phase using an organic solvent like ethyl acetate.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.
B. Immunoassays for Quantification
Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA) are common methods for quantifying this compound in biological samples like plasma and urine. These are competitive assays where the metabolite in the sample competes with a labeled version of the metabolite for binding to a specific antibody.
General Protocol for Enzyme Immunoassay (EIA):
-
Sample Preparation: Biological samples may require extraction and purification to remove interfering substances. Solid-phase extraction (SPE) is a common technique used for this purpose.
-
Assay Procedure:
-
A microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG) is used.
-
Add the standard or prepared sample, a specific monoclonal antibody against this compound, and a tracer (the metabolite conjugated to an enzyme like acetylcholinesterase) to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, which will produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
-
Data Analysis: Construct a standard curve using known concentrations of the metabolite and determine the concentration in the samples by interpolation.
C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides a highly specific and sensitive method for the quantification of this compound.
Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization:
-
Extract the metabolite from the biological matrix.
-
To improve volatility and thermal stability for GC analysis, the carboxyl group is typically methylated, and the keto and hydroxyl groups are converted to stable derivatives (e.g., methyloximes and t-butyldimethylsilyl ethers).
-
-
Internal Standard: Add a deuterated internal standard of this compound to the sample before processing to account for extraction losses and derivatization inefficiencies.
-
GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph. The different components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
-
Quantification: Use selected ion monitoring (SIM) to detect and quantify the specific ions characteristic of the derivatized this compound and its internal standard. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of the metabolite in the original sample.
IV. Signaling Pathways and Visualizations
A. Metabolic Pathway of PGE1
The primary significance of this compound lies in its position as a key metabolite in the inactivation pathway of PGE1. The following diagram illustrates this metabolic conversion.
B. Signaling of this compound
In contrast to its precursor PGE1, which exerts its effects by binding to specific G-protein coupled receptors (EP receptors), this compound has been shown to have very low affinity for these receptors and consequently, minimal to no downstream signaling activity. The following diagram visualizes this lack of significant signaling.
C. Experimental Workflow: Immunoassay
The quantification of this compound in biological samples is a common requirement in prostaglandin research. The following diagram outlines a typical workflow for an enzyme immunoassay.
V. Conclusion
The discovery of this compound was a crucial step in understanding the intricate metabolic pathways that regulate the activity of potent signaling molecules like PGE1. While largely inactive itself, its formation represents the primary mechanism for the termination of PGE1 signaling. For researchers and professionals in drug development, a thorough understanding of the metabolism of prostaglandins is essential for the design and interpretation of studies involving these compounds. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the roles of prostaglandin metabolites in health and disease.
References
- 1. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the metabolism of prostaglandins E 1 and E 2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.2. Prostaglandin E Metabolite (PGEM) Assay [bio-protocol.org]
- 6. On the metabolism of prostaglandins E 1 and E 2 in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Levels of 13,14-dihydro-15-keto-prostaglandin E1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of lipids, is a potent bioactive molecule with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation[1]. Due to its short biological half-life, monitoring its activity and metabolism is crucial for understanding its roles in health and disease. 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dh-15-k-PGE1) is a primary, biologically less active metabolite of PGE1[2][3][4]. The quantification of this metabolite serves as a reliable indicator of endogenous PGE1 production and turnover. This technical guide provides an in-depth overview of the endogenous levels of 13,14-dh-15-k-PGE1, detailed experimental protocols for its measurement, and a summary of the relevant signaling pathways.
Data Presentation: Endogenous Levels of 13,14-dihydro-15-keto-PGE1
The quantification of 13,14-dh-15-k-PGE1 in biological matrices is essential for assessing the systemic or localized production of its parent compound, PGE1. The following table summarizes the reported endogenous concentrations of this metabolite in human plasma.
| Biological Matrix | Species | Condition | Concentration | Reference |
| Plasma | Human | Steady State | ~10 pg/mL | [4] |
| Platelet-Rich Plasma (PRP) | Human | In vitro (IC50 for ADP-induced platelet aggregation) | 14.8 µg/mL | [2][3][5] |
Note: The IC50 value represents the concentration required to inhibit 50% of ADP-induced platelet aggregation and reflects the biological activity rather than a basal endogenous level. Further research is required to establish a comprehensive profile of 13,14-dh-15-k-PGE1 levels in various tissues and fluids under both physiological and pathological conditions.
Experimental Protocols
The accurate measurement of 13,14-dh-15-k-PGE1 requires sensitive and specific analytical methods due to its low endogenous concentrations. The following sections outline the key steps in the experimental workflow for its quantification, primarily using mass spectrometry-based techniques.
Sample Collection and Preparation
Proper sample handling is critical to prevent the degradation of prostaglandins (B1171923) and ensure accurate quantification.
-
Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). To prevent enzymatic degradation of prostaglandins, a cyclooxygenase (COX) inhibitor such as indomethacin (B1671933) should be added immediately after collection. Centrifuge at a low speed (e.g., 1000 x g for 15 minutes) to separate plasma. Store plasma samples at -80°C until analysis.
-
Urine: For urinary analysis of prostaglandin metabolites, a 24-hour urine collection is often preferred to account for diurnal variations. Samples should be stored at -80°C.
-
Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to halt enzymatic activity.
Extraction of this compound
Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate prostaglandins from complex biological matrices.
-
Internal Standard Spiking: Before extraction, spike the sample with a known amount of a stable isotope-labeled internal standard, such as this compound-d4, to correct for analyte loss during sample processing and analysis[4].
-
Acidification: Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid or formic acid) to protonate the carboxylic acid group of the prostaglandin, making it less water-soluble and facilitating its retention on the SPE column.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10-15% methanol or ethanol (B145695) in water) to remove polar impurities. A subsequent wash with a non-polar solvent like hexane (B92381) can help remove neutral lipids.
-
Elution: Elute the prostaglandins from the cartridge using an organic solvent such as methyl formate (B1220265) or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase used for the chromatographic analysis.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used methods for the sensitive and specific quantification of prostaglandins.
-
Derivatization: Prostaglandins are non-volatile and require derivatization before GC-MS analysis. This typically involves:
-
Oximation: Protection of the keto groups by reaction with an oximating agent (e.g., methoxyamine hydrochloride) to prevent dehydration and cyclization[6][7].
-
Esterification: Conversion of the carboxylic acid group to a methyl ester (e.g., using diazomethane (B1218177) or a similar reagent).
-
Silylation: Derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers (e.g., using BSTFA).
-
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.
-
MS Detection: The separated compounds are detected by a mass spectrometer, often operated in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The ions corresponding to the analyte and the internal standard are monitored.
LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for extensive derivatization compared to GC-MS[8][9].
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the prostaglandins.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used to generate deprotonated molecules [M-H]⁻ of the prostaglandins.
-
Tandem MS (MS/MS): A triple quadrupole mass spectrometer is commonly used. In the first quadrupole (Q1), the precursor ion of 13,14-dh-15-k-PGE1 is selected. This ion is then fragmented in the second quadrupole (q2, collision cell), and specific product ions are monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.
-
Mandatory Visualizations
PGE1 Metabolic Pathway
The following diagram illustrates the metabolic conversion of Dihomo-γ-linolenic acid to PGE1 and its subsequent metabolism to this compound.
Experimental Workflow for this compound Quantification
This diagram outlines the general experimental procedure for measuring this compound in biological samples.
PGE1 Signaling Pathways
PGE1 exerts its biological effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. The activation of these receptors triggers various downstream signaling cascades.
References
- 1. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The measurement of the main PGE metabolite, 13,14-dihydro-15-keto prostaglandin E by radioimmunoassay using methyl oxime stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
13,14-dihydro-15-keto-PGE1 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1), a primary metabolite of the potent signaling molecule Prostaglandin E1. This document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and pharmacology.
Chemical Structure and Identifiers
13,14-dihydro-15-keto-PGE1 is a C20 fatty acid derivative and a member of the eicosanoid family. Its structure is characterized by a five-membered cyclopentane (B165970) ring with two aliphatic side chains. The formation of this metabolite from PGE1 involves the reduction of the double bond at C13-C14 and the oxidation of the hydroxyl group at C15 to a ketone.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid[1] |
| SMILES String | CCCCCC(=O)CC[C@H]1--INVALID-LINK--O[1] |
| CAS Number | 5094-14-4[1] |
| PubChem CID | 165284[1] |
| Molecular Formula | C20H34O5[1] |
| Synonyms | 15-keto-13,14-dihydro-PGE1, 13,14-Dihydro-15-ketoprostaglandin E1[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 354.5 g/mol | PubChem[1] |
| Solubility in DMF | >100 mg/mL | Cayman Chemical[2] |
| Solubility in DMSO | >50 mg/mL | Cayman Chemical[2] |
| Solubility in Ethanol | >50 mg/mL | Cayman Chemical[2] |
| Solubility in PBS (pH 7.2) | >1.6 mg/mL | Cayman Chemical[2] |
| Stability | Stable for ≥ 2 years at -20°C in methyl acetate | Cayman Chemical[2] |
Biological Significance and Activity
This compound is primarily known as an inactive metabolite of Prostaglandin E1. The metabolic conversion of PGE1 to this compound is a key step in the biological inactivation of PGE1's potent physiological effects.
Metabolic Pathway
The formation of this compound from PGE1 is a two-step enzymatic process. First, the hydroxyl group at C15 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Subsequently, the double bond between C13 and C14 is reduced by 15-oxoprostaglandin Δ13-reductase.
Biological Activity
While generally considered inactive, this compound exhibits some residual biological activity. It has been shown to be a weak inhibitor of ADP-induced platelet aggregation in human platelet-rich plasma, with a reported IC50 of 14.8 µg/mL.[2][3][4] This is significantly weaker than the parent compound, PGE1.
Recent studies on the analogous metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, suggest potential interactions with EP2 and EP4 receptors, indicating that these "inactive" metabolites might possess subtle biological roles that are yet to be fully elucidated.[5]
Table 3: Quantitative Biological Data for this compound
| Assay | Species | System | IC50 |
| ADP-induced Platelet Aggregation | Human | Platelet-rich plasma | 14.8 µg/mL[2][3][4] |
Experimental Protocols
Synthesis
Purification
The purification of this compound from biological samples or reaction mixtures can be achieved using standard chromatographic techniques. A general workflow for the solid-phase extraction (SPE) of prostanoids is provided below.
References
An In-depth Technical Guide to 13,14-dihydro-15-keto-PGE1 in Physiological Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto-prostaglandin E1 (PGE1-m) is a primary metabolite of prostaglandin (B15479496) E1 (PGE1), a potent bioactive lipid involved in a myriad of physiological processes. While PGE1 is characterized by its vasodilatory, anti-inflammatory, and platelet-inhibitory effects, its rapid in vivo metabolism to 13,14-dihydro-15-keto-PGE1 has traditionally relegated this metabolite to a status of inactivity. However, emerging evidence suggests that it may possess subtle but significant biological activities, particularly in the context of platelet function and potential interactions with other signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its physiological roles, the enzymatic pathways governing its formation, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and clinical diagnostics.
Introduction
Prostaglandin E1 (PGE1), a member of the eicosanoid family, is a critical local hormone with a short half-life, exerting its effects in a paracrine or autocrine fashion. Its therapeutic applications, particularly in maintaining the patency of the ductus arteriosus in newborns and in the treatment of erectile dysfunction, are well-established. The biological activity of PGE1 is tightly regulated by its rapid metabolic inactivation. The primary pathway for this inactivation involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1, followed by the reduction of the 13,14-double bond by prostaglandin reductase 1 to yield this compound.[1] While generally considered an inactive metabolite, studies have shown that this compound can weakly inhibit platelet aggregation and may act synergistically with other signaling molecules, such as nitric oxide.[2][3] This guide delves into the known physiological functions of this metabolite, its biochemical synthesis, and the analytical techniques employed for its detection and quantification.
Physiological Role and Biological Activity
The physiological role of this compound is primarily understood in the context of its parent compound, PGE1. Its formation represents a key step in the termination of PGE1 signaling.
Platelet Aggregation
This compound has been shown to be a weak inhibitor of ADP-induced platelet aggregation in human isolated platelet-rich plasma.[4][5] This inhibitory effect is significantly less potent than that of the parent PGE1 molecule.
Interaction with Prostaglandin Receptors
Studies on the closely related metabolite, 13,14-dihydro-15-keto-PGE2, have shown that it does not bind effectively to the EP2 and EP4 prostaglandin receptors, which are key mediators of PGE2's biological effects.[1] This suggests that this compound is also unlikely to be a potent agonist at these receptors.
Synergism with Nitric Oxide
An interesting aspect of this compound's biological activity is its potential synergistic interaction with the nitric oxide (NO) signaling pathway. Research has indicated a synergistic antiplatelet effect between PGE1 metabolites and NO, a known stimulator of cyclic GMP (cGMP).[3] While this compound itself has minimal anti-aggregatory capacity, its interaction with the NO pathway suggests a more complex role than that of a simple inactive metabolite.[3]
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds.
| Parameter | Analyte | Value | Species | Sample Type | Reference |
| IC50 (Platelet Aggregation) | This compound | 14.8 µg/mL | Human | Platelet-rich plasma | [4][5] |
| Endogenous Plasma Concentration | This compound | 4.2 to 6.0 pg/mL | Human | Plasma | [6] |
| Endogenous Plasma Concentration | PGE1 | 1.2 to 1.8 pg/mL | Human | Plasma | [6] |
| Endogenous Plasma Concentration | 13,14-dihydro-PGE1 (PGE0) | 0.8 to 1.3 pg/mL | Human | Plasma | [6] |
Signaling and Metabolic Pathways
Metabolic Pathway of PGE1
The metabolic conversion of PGE1 to this compound is a two-step enzymatic process primarily occurring in the lungs, kidneys, and liver.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Interindividual variation in the enzymatic 15-keto-reduction of 13,14-dihydro-15-keto-prostaglandin E1 in human liver and in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 13,14-dihydro-15-keto-PGE1 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prostaglandin E1 (PGE1), also known as Alprostadil (B1665725), is a bioactive lipid mediator derived from dihomo-γ-linolenic acid (DGLA) through the cyclooxygenase (COX) pathway.[1] It exhibits potent vasodilatory and anti-platelet aggregation effects.[2] Due to its short half-life in circulation, direct measurement of PGE1 is challenging. 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1) is a stable, inactive metabolite of PGE1.[3][4] Its quantification in plasma serves as a reliable surrogate marker for endogenous PGE1 production and metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes solid-phase extraction (SPE) to isolate this compound and an internal standard from human plasma. The extracted analytes are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM).
Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)
-
This compound-d4 (deuterated internal standard) (Cayman Chemical or equivalent)[5]
-
LC-MS/MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma (collected in EDTA tubes)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound-d4 primary stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Solid-Phase Extraction)
-
Plasma Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add a known amount of the this compound-d4 internal standard working solution.
-
Acidification: Acidify the plasma sample to a pH of approximately 3 with 2% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 353.2 | 335.2 | 12 |
| This compound-d4 | 357.2 | 339.2 | 12 |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected concentration range of this compound in the plasma of healthy human subjects.
| Parameter | Concentration Range (pg/mL) | Reference |
| Endogenous Plasma Level | 10.2 ± 13.9 | [6] |
Note: Concentrations may vary based on physiological conditions and the specific population studied.
Method Performance Characteristics
The following table outlines the typical performance characteristics of the described LC-MS/MS method.[7]
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2-100 pg on column |
| Recovery | 83-116% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Visualizations
PGE1 Signaling and Metabolism Pathway
Caption: Metabolic pathway of PGE1 synthesis and degradation.
Experimental Workflow
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13,14-dihydro-15-keto-PGE1 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin E1 (PGE1 metabolite) is an inactive metabolite of prostaglandin (B15479496) E1 (PGE1).[1] PGE1 is involved in a variety of physiological processes, and the measurement of its stable metabolites can serve as an indicator of its in vivo production. This document provides a representative, detailed protocol for the quantitative determination of 13,14-dihydro-15-keto-PGE1 in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The presented protocol is based on established methods for similar prostaglandin metabolites and should be adapted and validated for specific experimental conditions.
Assay Principle
This assay is a competitive immunoassay. A known amount of this compound conjugated to an enzyme (the tracer) competes with the this compound in the sample for a limited number of binding sites on a specific antibody. The antibody is pre-coated onto a microplate. After incubation, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color development is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparison with a standard curve.
Biological Context: The Metabolism of Prostaglandin E1
Prostaglandin E1 is rapidly metabolized in the body to more stable compounds. The measurement of these metabolites provides a more accurate reflection of PGE1 production than measuring the parent compound itself. The metabolic pathway leading to the formation of this compound is a two-step process.
Metabolic pathway of PGE1.
Experimental Protocols
Materials and Reagents
-
96-well microplate pre-coated with antibody
-
This compound Standard
-
This compound-Enzyme Conjugate (Tracer)
-
Assay Buffer
-
Wash Buffer Concentrate
-
Substrate Solution
-
Stop Solution
-
Plate Sealer
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
-
Adjustable pipettes and pipette tips
-
Deionized or distilled water
-
Vortex mixer
-
Optional: Solid Phase Extraction (SPE) columns for sample purification
Reagent Preparation
-
Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized or distilled water.
-
Assay Buffer: The Assay Buffer is typically provided ready to use.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound Standard in Assay Buffer. A representative standard curve is provided in the data presentation section.
-
This compound-Enzyme Conjugate (Tracer): Dilute the tracer to the working concentration with Assay Buffer as specified in the kit manual.
Sample Handling and Preparation
Proper sample collection and storage are crucial for accurate results. Samples should be collected in the presence of a cyclooxygenase inhibitor, such as indomethacin, to prevent ex vivo prostaglandin synthesis.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C until use.
-
Urine: Collect urine samples and store at -20°C. Centrifuge to remove any particulate matter before assaying.
-
Cell Culture Supernatants: Collect the supernatant and centrifuge to remove cells and debris. Store at -80°C.
For samples with low concentrations of the analyte, a solid-phase extraction (SPE) may be necessary to concentrate the sample and remove interfering substances. A general SPE protocol is as follows:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample to pH 3.5 with a suitable acid.
-
Apply the acidified sample to the conditioned SPE cartridge.
-
Wash the cartridge with water, followed by a non-polar solvent like hexane, to remove interfering lipids.
-
Elute the prostaglandins (B1171923) with a more polar solvent such as ethyl acetate.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in Assay Buffer for use in the ELISA.
Assay Procedure
Competitive ELISA workflow.
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of the diluted enzyme conjugate (tracer) to each well.
-
Add 50 µL of the specific antibody to each well (except for the non-specific binding wells).
-
Seal the plate and incubate for the recommended time (typically 1-2 hours) at room temperature, preferably on a shaker.
-
Aspirate the contents of the wells and wash each well 3-5 times with 1X Wash Buffer.
-
Add 100 µL of Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) within 30 minutes of adding the Stop Solution.
Data Presentation
Standard Curve
The results are typically calculated by plotting the percentage of bound tracer (%B/B0) against the logarithm of the standard concentration. The %B/B0 is calculated as follows:
%B/B0 = [(Absorbance of Standard or Sample - Absorbance of Non-Specific Binding) / (Absorbance of Zero Standard (B0) - Absorbance of Non-Specific Binding)] x 100
| Standard Concentration (pg/mL) | Absorbance (450 nm) | % B/B0 |
| 0 (B0) | 1.500 | 100 |
| 50 | 1.250 | 83.3 |
| 100 | 1.050 | 70.0 |
| 250 | 0.750 | 50.0 |
| 500 | 0.500 | 33.3 |
| 1000 | 0.300 | 20.0 |
| 2500 | 0.150 | 10.0 |
| Non-Specific Binding (NSB) | 0.050 | 0 |
Note: The values presented in this table are for illustrative purposes only. An actual standard curve must be generated for each assay.
Assay Performance Characteristics
| Parameter | Representative Value |
| Assay Range | 50 - 2500 pg/mL |
| Sensitivity (Lower Limit of Detection) | ~20 pg/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
Note: These values are representative and may vary between different kits and laboratories.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash steps. |
| Contaminated reagents | Use fresh reagents and sterile pipette tips. | |
| Low Signal | Inactive reagents | Ensure proper storage and handling of reagents. |
| Incorrect incubation times or temperatures | Follow the protocol precisely. | |
| Poor Precision | Pipetting errors | Ensure accurate and consistent pipetting technique. |
| Incomplete mixing of reagents | Gently tap the plate to ensure thorough mixing. | |
| No Signal | Omission of a critical reagent | Double-check that all reagents were added in the correct order. |
Conclusion
This document provides a comprehensive, though representative, protocol for the measurement of this compound using a competitive ELISA. Adherence to proper laboratory techniques and careful execution of the protocol are essential for obtaining accurate and reproducible results. For specific applications, further optimization and validation of the assay may be required. Always refer to the manufacturer-specific manual for the exact details of a particular kit.
References
Developing an In Vitro Assay for 13,14-dihydro-15-keto-PGE1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin E1 (PGE1) is a principal metabolite of prostaglandin (B15479496) E1, a potent lipid autacoid with diverse physiological and pharmacological effects. As a relatively inactive metabolite, monitoring the levels of 13,14-dihydro-15-keto-PGE1 can provide a more stable and accurate measure of in vivo PGE1 production and metabolism than measuring the parent compound, which has a very short half-life. This document provides detailed application notes and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples.
Principle of the Assay
The developed assay is a competitive ELISA. This method involves the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample. The bound enzyme activity is determined by the addition of a substrate that generates a colored product. The intensity of the color is measured spectrophotometrically, and the concentration of this compound in the sample is determined by comparison with a standard curve.
Data Presentation
Table 1: Typical Standard Curve Data for this compound ELISA
| Standard Concentration (pg/mL) | Absorbance (450 nm) | % B/B0 |
| 0 (B0) | 1.250 | 100 |
| 10 | 1.050 | 84 |
| 50 | 0.750 | 60 |
| 100 | 0.500 | 40 |
| 250 | 0.250 | 20 |
| 500 | 0.125 | 10 |
| 1000 | 0.063 | 5 |
Note: Data presented is for illustrative purposes only. A new standard curve must be generated for each assay.
Table 2: Cross-Reactivity Profile of a Hypothetical Anti-13,14-dihydro-15-keto-PGE1 Antibody
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 13,14-dihydro-15-keto-PGE2 | < 5 |
| Prostaglandin E1 (PGE1) | < 1 |
| Prostaglandin E2 (PGE2) | < 0.1 |
| Prostaglandin F1α | < 0.1 |
Note: It is critical to validate the specificity of the chosen antibody and determine its cross-reactivity with related compounds.
Experimental Protocols
Materials and Reagents
-
This compound Standard: Commercially available from suppliers such as Cayman Chemical or MedChemExpress.[1][2][3]
-
Anti-13,14-dihydro-15-keto-PGE1 Antibody: A specific polyclonal or monoclonal antibody. Selection and validation are critical.
-
Enzyme-Conjugated this compound: Such as horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugate.
-
96-well Microplates: Coated with a secondary antibody (e.g., goat anti-rabbit IgG) if using a rabbit primary antibody.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Assay Buffer: PBS with 1% bovine serum albumin (BSA).
-
Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) for HRP or pNPP (p-nitrophenyl phosphate) for AP.
-
Stop Solution: 2 N Sulfuric Acid (H₂SO₄) for TMB or 3 N Sodium Hydroxide (NaOH) for pNPP.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength (450 nm for TMB, 405 nm for pNPP).
Sample Preparation
Biological samples may require purification and extraction to remove interfering substances. Solid-phase extraction (SPE) is a common method.
-
Acidification: Acidify the sample (e.g., plasma, urine, cell culture supernatant) to a pH of approximately 3.5 with a suitable acid (e.g., 2 N HCl).
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then a low percentage of an organic solvent (e.g., 15% ethanol) to remove polar impurities. A final wash with a nonpolar solvent like hexane (B92381) can remove nonpolar impurities.
-
Elution: Elute the prostaglandins (B1171923) with a suitable organic solvent such as ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in Assay Buffer.
Assay Protocol (Competitive ELISA)
-
Reagent Preparation: Prepare all reagents, including standards and samples, and allow them to reach room temperature.
-
Standard Curve Preparation: Perform serial dilutions of the this compound standard in Assay Buffer to generate a standard curve (e.g., 0-1000 pg/mL).
-
Addition of Reagents:
-
Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Add 25 µL of the enzyme-conjugated this compound to each well.
-
Add 25 µL of the anti-13,14-dihydro-15-keto-PGE1 antibody to each well.
-
-
Incubation: Seal the plate and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of the appropriate substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength within 10-15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Calculate the percentage of bound conjugate (%B/B0) for each standard and sample using the following formula: %B/B0 = [(Absorbance of standard or sample - Absorbance of non-specific binding) / (Absorbance of zero standard (B0) - Absorbance of non-specific binding)] x 100
-
Plot the %B/B0 for the standards against their corresponding concentrations on a semi-logarithmic graph to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their %B/B0 values from the standard curve.
-
Multiply the determined concentration by the dilution factor, if any, to obtain the final concentration in the original sample.
Mandatory Visualizations
Caption: Metabolic pathway of Prostaglandin E1 to this compound.
Caption: Simplified signaling pathway of Prostaglandin E1 via EP receptors and cAMP.[4]
Caption: Experimental workflow for the competitive ELISA of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of 13,14-dihydro-15-keto-PGE1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and subsequent measurement of 13,14-dihydro-15-keto-prostaglandin E1 (PGE-M), a major metabolite of prostaglandin (B15479496) E1 (PGE1). Accurate measurement of this metabolite is crucial for understanding the in vivo roles of PGE1 in various physiological and pathological processes.
Introduction
13,14-dihydro-15-keto-PGE1 is an inactive metabolite of PGE1.[1][2] Due to the short half-life of the parent compound, PGE1, monitoring its metabolite levels provides a more reliable indication of its systemic production. However, the measurement of this compound is challenging due to its inherent chemical instability.[3][4][5] This metabolite readily dehydrates and can form cyclic derivatives, necessitating careful sample handling and preparation to ensure accurate quantification.[4] This document outlines recommended procedures for sample collection, stabilization, extraction, and analysis using common analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Key Considerations for Sample Preparation
Stability: 13,14-dihydro-15-keto-PGE2, a closely related compound, is known to be unstable in aqueous media, especially at high or low pH, where it can undergo dehydration.[3] The presence of albumin can also accelerate its degradation.[3][5] Therefore, immediate processing or stabilization of samples is critical.
Stabilization: To prevent degradation, one common approach is the immediate formation of oximes of the ketone groups in an aqueous solution.[4] This is followed by extraction and derivatization for analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS).[4] Another strategy involves the deliberate conversion of the labile metabolite into a more stable derivative for measurement.[6]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of multiple prostanoids and is suitable for plasma, urine, and tissue homogenates.[7]
Materials:
-
Biological sample (plasma, urine, or tissue homogenate)
-
Internal Standard (e.g., 13,14-dihydro-15-keto Prostaglandin E1-d4)[8]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Methyl formate
-
Solid-phase extraction cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Plasma/Urine: To 500 µL of the sample, add an appropriate amount of the internal standard.[7] Dilute with water and adjust the methanol concentration to 15% (v/v) to a final volume of 3 mL.[7]
-
Tissue: Homogenize approximately 500 mg of tissue in water.[7] Adjust the final solution to 15% methanol (v/v) in a final volume of 3 mL and add the internal standard.[7]
-
-
Protein Precipitation: Incubate the samples on ice for 30 minutes, then centrifuge at 3000 rpm for 5 minutes to precipitate proteins.[7]
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge sequentially with 20 mL of 15% (v/v) methanol, 20 mL of water, and 10 mL of hexane.[7]
-
-
Elution: Elute the prostanoids with 15 mL of methyl formate.[7]
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen.[7] Reconstitute the residue in 100 µL of ethanol for LC-MS/MS analysis.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery | 83-116% (for a panel of prostanoids) | [7] |
| Limit of Detection | 0.5-50 pg (for a panel of prostanoids) | [7] |
| Limit of Quantitation | 2-100 pg (for a panel of prostanoids) | [7] |
Protocol 2: Sample Preparation for ELISA
This protocol is a general guideline based on commercially available ELISA kits. It is essential to follow the specific instructions provided with your chosen kit.
Materials:
-
Biological sample (plasma, serum, urine, or fecal extracts)
-
ELISA Kit specific Assay Buffer
-
Ethanol (if required for extraction)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Dilution:
-
Extraction (for certain sample types like fecal samples):
-
Some ELISA kits may require an extraction step, often using ethanol. The supernatant is then dried and reconstituted in the Assay Buffer.
-
-
Assay:
-
It is recommended to run all standards and samples in duplicate.[9]
-
Follow the kit instructions for adding standards, samples, conjugates, and antibodies to the microtiter plate.
-
After incubation and washing steps, add the substrate and stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm).[9][10]
-
The concentration of this compound is inversely proportional to the color intensity.[10]
-
Quantitative Data from a Commercial ELISA Kit for a Related Metabolite (PGFM)
| Parameter | Value |
| Detection Range | 2.3 - 5,000 pg/ml[11] |
| Sensitivity (80% B/B0) | 15 pg/ml[11] |
Visualizations
Caption: General workflow for sample preparation and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The measurement of the main PGE metabolite, 13,14-dihydro-15-keto prostaglandin E by radioimmunoassay using methyl oxime stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. arborassays.com [arborassays.com]
- 10. mybiosource.com [mybiosource.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols: 13,14-dihydro-15-keto-PGE1 as a Urinary Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family, is a potent bioactive lipid with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. Due to its short half-life in circulation, direct measurement of PGE1 is often challenging. Consequently, the quantification of its more stable metabolites in urine offers a non-invasive approach to assess systemic PGE1 production. One such major metabolite is 13,14-dihydro-15-keto-prostaglandin E1. This document provides detailed application notes and experimental protocols for the use of 13,14-dihydro-15-keto-PGE1 as a urinary biomarker.
PGE1 Metabolism and Rationale for Biomarker Selection
PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway.[1] Following its systemic release and physiological action, PGE1 is rapidly metabolized, primarily in the lungs. The initial and rate-limiting step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond by 15-oxoprostaglandin Δ13-reductase. This enzymatic cascade results in the formation of the more stable, albeit biologically inactive, metabolite this compound. This metabolite is then further catabolized and excreted in the urine, making it a suitable biomarker for systemic PGE1 levels.
PGE1 Signaling Pathway
PGE1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[2] The activation of these receptors triggers distinct downstream signaling cascades. EP2 and EP4 receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] In contrast, the EP1 receptor is coupled to a Gq protein, which activates phospholipase C, resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium.[3][4] The EP3 receptor is primarily coupled to a Gi protein, which inhibits adenylyl cyclase and reduces cAMP levels.[3] The specific physiological response to PGE1 depends on the expression pattern of these receptors in different cell types.
Quantitative Data
Currently, there is a limited amount of publicly available data specifically on the urinary concentrations of this compound in humans. However, data from related prostaglandin metabolites can provide a reference for expected ranges and variability. The following table is illustrative and will be updated as more specific data becomes available.
| Population/Condition | Analyte | Mean Concentration (ng/mg Creatinine) | Range (ng/mg Creatinine) | Reference |
| Healthy Adults | Tetranor-PGEM (PGE2 metabolite) | ~5-20 | Varies with age and sex | [4] |
| Term Labor | PGFM (PGF2α metabolite) | Significantly higher than non-labor | - | [5] |
| Term Labor | PGEM (PGE2 metabolite) | Significantly higher than non-labor | - | [5] |
| Giant Panda (Pregnancy) | Urinary PGFM | Baseline: ~9.26 | 3.60 - 13.50 | [6][7] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for the analysis of urinary this compound involves sample collection, preparation (which may include extraction and purification), and subsequent quantification by either Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Urinary prostaglandin metabolites as biomarkers for human labour: Insights into future predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) | PLOS One [journals.plos.org]
Experimental Applications of 13,14-dihydro-15-keto-PGE1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin E1 (PGE1) is a principal metabolite of prostaglandin (B15479496) E1 (PGE1), a potent bioactive lipid mediator involved in a wide range of physiological processes. The metabolic conversion of PGE1 to 13,14-dihydro-15-keto-PGE1 involves oxidation of the 15-hydroxyl group followed by reduction of the 13,14-double bond. This metabolic process primarily serves to inactivate the biological activity of PGE1. Consequently, this compound is generally considered to be a biologically inactive or weakly active metabolite.[1][2][3]
The available scientific literature on the direct experimental applications of this compound is limited. The most well-documented activity is its weak inhibitory effect on platelet aggregation. This document provides a detailed application note and protocol for this specific experimental application, summarizes the relevant quantitative data, and includes diagrams to illustrate the metabolic pathway and experimental workflow.
Application Note 1: Inhibition of Platelet Aggregation
Background
Platelet aggregation is a critical process in hemostasis and thrombosis. Prostaglandins, particularly PGE1, are known inhibitors of platelet aggregation, primarily acting through the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. While this compound is a metabolite of PGE1, it exhibits significantly weaker anti-platelet activity.[1][2][3] However, its potential for synergistic effects with other anti-aggregatory agents, such as nitric oxide (NO), has been explored.
Key Findings
-
Weak Inhibitory Effect: this compound has been shown to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP) with an IC50 of 14.8 µg/mL.[1][2][3] This is substantially weaker than its parent compound, PGE1.
-
Synergism with Nitric Oxide (NO): Although possessing weak intrinsic anti-aggregatory capacity, this compound has been reported to have an additive effect when combined with nitric oxide (NO), a stimulator of cyclic guanosine (B1672433) monophosphate (cGMP).
Data Summary
The following table summarizes the quantitative data on the anti-platelet aggregation activity of this compound and related compounds.
| Compound | Target | Assay | Model System | IC50 / ID50 | Reference |
| This compound | Platelet Aggregation | ADP-induced Aggregation | Human Platelet-Rich Plasma | 14.8 µg/mL | [1][2][3] |
| Prostaglandin E1 (PGE1) | Platelet Aggregation | ADP-induced Aggregation | Human Platelet-Rich Plasma | 8.25 ng/mL | |
| 13,14-dihydro-PGE1 | Platelet Aggregation | ADP-induced Aggregation | Human Platelet-Rich Plasma | 10.8 ng/mL | |
| 15-keto-PGE1 | Platelet Aggregation | ADP-induced Aggregation | Human Platelet-Rich Plasma | 16.2 µg/mL | |
| Nitric Oxide (NO) | Platelet Aggregation | ADP-induced Aggregation | Human Platelet-Rich Plasma | 0.52 µM |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines the methodology to assess the inhibitory effect of this compound on ADP-induced human platelet aggregation.
Materials
-
This compound
-
Prostaglandin E1 (PGE1) (as a positive control)
-
Adenosine diphosphate (B83284) (ADP)
-
Human whole blood
-
3.2% Sodium citrate (B86180) (anticoagulant)
-
Saline solution (0.9% NaCl)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer
-
Spectrophotometer
Procedure
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9:1, blood to citrate). b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP. c. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to pellet the remaining cellular components. b. Collect the supernatant, which is the PPP, to be used as a blank for the aggregometer.
-
Preparation of Test Compounds: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then make serial dilutions in saline to achieve the desired final concentrations. b. Prepare a stock solution of PGE1 as a positive control.
-
Platelet Aggregation Assay: a. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary. b. Pre-warm the PRP samples to 37°C for 10 minutes. c. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). d. Add a small volume of the test compound (this compound at various concentrations) or vehicle control to a cuvette containing the pre-warmed PRP. e. Incubate for a defined period (e.g., 1-5 minutes) at 37°C with constant stirring. f. Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM). g. Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%).
Visualizations
Metabolic Pathway of Prostaglandin E1
Caption: Metabolic conversion of PGE1 to this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for the in vitro platelet aggregation inhibition assay.
Conclusion
The primary and most substantiated experimental application of this compound is in the study of platelet aggregation, where it acts as a weak inhibitor. Its biological significance may be more related to its role as an inactive metabolite in the catabolism of the much more potent PGE1, rather than as a signaling molecule in its own right. Researchers investigating the prostaglandin metabolic pathway or seeking to understand the structure-activity relationships of PGE1 and its metabolites may find the study of this compound valuable. The provided protocol offers a standard method for evaluating its anti-platelet effects. Further research would be necessary to explore any other potential, currently undocumented, biological activities.
References
Commercial Sources and Analytical Protocols for 13,14-dihydro-15-keto-PGE1 Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for the 13,14-dihydro-15-keto-prostaglandin E1 (PGE1) standard. It also includes detailed application notes and experimental protocols for its quantification and analysis, catering to the needs of researchers, scientists, and professionals in drug development.
Introduction
13,14-dihydro-15-keto-PGE1 is a primary metabolite of prostaglandin (B15479496) E1 (PGE1), a potent bioactive lipid mediator involved in various physiological processes. As a stable metabolite, the quantification of this compound serves as a reliable indicator of endogenous PGE1 production and metabolism. This standard is crucial for the development and validation of analytical methods to study the pharmacokinetics of PGE1 and its role in various biological systems.
Commercial Availability of this compound Standard
Several reputable suppliers offer this compound as a high-purity analytical standard. The table below summarizes the offerings from prominent vendors. Additionally, deuterated internal standards, essential for accurate quantification using mass spectrometry, are also commercially available.
| Supplier | Product Name | CAS Number | Purity | Formulation | Storage |
| Cayman Chemical | 13,14-dihydro-15-keto Prostaglandin E1 | 5094-14-4 | ≥98% | A solution in methyl acetate | -20°C |
| MedChemExpress | This compound | 5094-14-4 | Not specified | Not specified | Room temperature (short term) |
| Santa Cruz Biotechnology | 13,14-dihydro-15-keto Prostaglandin E1-d4 | Not applicable | Not specified | Not specified | Not specified |
Analytical Methodologies
The quantification of this compound in biological matrices is typically achieved through two primary methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
While a specific, commercially available ELISA kit for this compound was not identified, competitive ELISA is a viable method for its quantification. The principle of this assay would involve the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound for a limited number of binding sites on a specific antibody. The following protocol is a representative example based on commercially available kits for the closely related metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM).[1][2][3][4][5]
Principle of Competitive ELISA
Caption: Competitive ELISA workflow for this compound.
Experimental Protocol: Competitive ELISA (Representative)
-
Standard Preparation: Prepare a serial dilution of the this compound standard in the appropriate assay buffer to create a standard curve.
-
Sample Preparation: Dilute biological samples (e.g., plasma, urine, cell culture supernatant) with the assay buffer to fall within the range of the standard curve.
-
Assay Procedure:
-
Add standards and samples to the wells of an antibody-coated microplate.
-
Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well.
-
Incubate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled this compound in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound and other prostanoids in complex biological matrices.[6] The following protocol is based on established methods for prostanoid analysis.[6][7][8]
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To 100 µL of plasma, add a known amount of the deuterated internal standard (e.g., this compound-d4).
-
Perform protein precipitation by adding a four-fold excess of cold acetonitrile (B52724). Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 10% acetonitrile in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native this compound and its deuterated internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of known concentrations of the this compound standard spiked with the internal standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling and Metabolism
This compound is considered a biologically inactive metabolite of PGE1.[9] Its primary role in research is as a stable marker for the in vivo production and metabolism of its parent compound, PGE1. Studies on the closely related metabolite, 13,14-dihydro-15-keto-PGE2, have shown that it does not bind effectively to the EP2 and EP4 prostaglandin receptors and does not induce adenylate cyclase activity, further supporting the view of these metabolites as inactive endpoints of the metabolic pathway.[10] However, some research indicates that this compound may weakly inhibit ADP-induced platelet aggregation, though with significantly lower potency than PGE1.[11]
Metabolic Pathway of PGE1
Caption: Simplified metabolic pathway of Prostaglandin E1.
Conclusion
The availability of high-purity this compound standard and its deuterated analog from commercial sources facilitates the development and application of robust analytical methods. Both ELISA and LC-MS/MS are powerful techniques for its quantification in various biological samples. While this compound itself exhibits minimal biological activity, its measurement provides a crucial tool for researchers and drug development professionals to accurately assess the metabolism and pharmacokinetics of its parent compound, PGE1.
References
- 1. mybiosource.com [mybiosource.com]
- 2. AffiELISA® 13,14 dihydro 15 keto prostaglandin F2 Alpha (PGFM) ELISA kit | AffiGEN [affielisa.com]
- 3. arborassays.com [arborassays.com]
- 4. mybiosource.com [mybiosource.com]
- 5. biocompare.com [biocompare.com]
- 6. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. protocols.io [protocols.io]
- 9. caymanchem.com [caymanchem.com]
- 10. LIPID MAPS [lipidmaps.org]
- 11. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 13,14-dihydro-15-keto-PGE1 Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1 metabolite) in biological samples using a radioimmunoassay (RIA). The method described is based on the principle of competitive binding and is adapted from established procedures for related prostaglandin (B15479496) metabolites. A critical aspect of this assay is the chemical conversion of the unstable 13,14-dihydro-15-keto-PGE1 into a stable bicyclic derivative to ensure reliable and reproducible measurements.
Principle of the Assay
The radioimmunoassay for the this compound metabolite is a competitive binding assay. The method relies on the competition between the unlabeled PGE1 metabolite in the sample and a fixed amount of radiolabeled metabolite for a limited number of binding sites on a specific antibody. The amount of radiolabeled metabolite bound to the antibody is inversely proportional to the concentration of the unlabeled metabolite in the sample. By measuring the radioactivity of the antibody-bound fraction, the concentration of the this compound in the unknown sample can be determined by comparison with a standard curve.
Due to the inherent instability of 13,14-dihydro-15-keto-PGEs, which can hinder the development of quantitative assays, this protocol utilizes an indirect approach.[1] The intact this compound and its degradation products are uniformly converted into a stable bicyclic derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cyclo-PGE1, by treatment with alkali.[1][2] The subsequent radioimmunoassay is then performed on this stable derivative. This method circumvents the instability problem and allows for accurate and precise quantification.[2]
Data Presentation
Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Minimum Measurable Concentration | 2.0 ng/mL | [3] |
| Sensitivity (Least Detectable Mass) | 1 pg (for bicyclo-PGEM) | [2] |
| 50% Binding Displacement (IC50) | 15 pg (for bicyclo-PGEM) | [2] |
| Intra-assay Coefficient of Variation | 3.2 - 9.8% | [2][3] |
| Inter-assay Coefficient of Variation | 15.3% | [2] |
Antibody Cross-Reactivity
The specificity of the antibody is crucial for the accuracy of the assay. The cross-reactivity of the antiserum should be thoroughly evaluated.
| Compound | Cross-Reactivity (%) | Reference |
| Prostanoids | < 1% (for bicyclo-PGEM antiserum) | [2] |
| PGE2 | < 5% | [3] |
| 13,14-dihydro-15-keto PGE2 | < 5% | [3] |
| Tetranor-prostaglandin E metabolite (PGEM) | < 5% | [3] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Tritiated ([³H]) this compound
-
Specific antibody to the bicyclic derivative of this compound
-
Assay buffer (e.g., phosphate-buffered saline with gelatin or bovine serum albumin)
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrochloric acid (HCl) or other acid for neutralization
-
Dextran-coated charcoal solution
-
Scintillation cocktail
-
Biological samples (plasma, urine, etc.)
-
Centrifuge
-
Scintillation counter
-
Vortex mixer
-
Pipettes
Sample Preparation and Conversion to Bicyclic Derivative
Proper sample handling is critical to avoid artifacts.[4][5] It is recommended to use unextracted plasma to avoid issues with free fatty acids that can cross-react in the assay.[4][5]
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -20°C or lower until analysis.[6]
-
Alkalinization: To a known volume of plasma or standard, add 1N NaOH to achieve a final pH of 10.5.[1] This step converts the unstable this compound and its degradation products into the stable bicyclic derivative.[1][2]
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a specified time to ensure complete conversion.
-
Neutralization: Neutralize the samples by adding an appropriate amount of acid.
Radioimmunoassay Procedure
-
Assay Setup: Set up assay tubes in duplicate for standards, quality controls, and unknown samples.
-
Reagent Addition:
-
Add assay buffer to each tube.
-
Add the prepared bicyclic derivative standards or samples to the respective tubes.
-
Add the radiolabeled bicyclic this compound to all tubes.
-
Add the specific antibody to all tubes except the non-specific binding (NSB) tubes.
-
-
Incubation: Vortex all tubes gently and incubate at 4°C for 16-24 hours to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Fractions:
-
Add cold dextran-coated charcoal solution to all tubes (except the total count tubes). The charcoal will adsorb the free (unbound) radiolabeled metabolite.
-
Vortex the tubes and incubate on ice for a specified time (e.g., 10-15 minutes).
-
Centrifuge the tubes at a high speed (e.g., 2000-3000 x g) for 15 minutes at 4°C to pellet the charcoal with the free radiolabeled metabolite.
-
-
Measurement of Radioactivity:
-
Carefully decant the supernatant, which contains the antibody-bound radiolabeled metabolite, into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis
-
Standard Curve: Plot the percentage of bound radiolabeled metabolite as a function of the concentration of the unlabeled standard. A logit-log transformation is often used to linearize the standard curve.[7]
-
Calculation of Results: Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radiolabel from the standard curve.
-
Quality Control: Include quality control samples with known concentrations in each assay run to monitor the performance and validity of the assay. The results of the quality control samples should fall within predefined limits.
Signaling Pathways and Experimental Workflows
Caption: Workflow of the this compound Radioimmunoassay.
References
- 1. A radioimmunoassay for the unstable pulmonary metabolites of prostaglandin E1 and E2: an indirect index of their in vivo disposition and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A radioimmunoassay for 13, 14-dihydro-15-keto prostaglandin F2alpha with chromatography and internal recovery standard [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 13,14-dihydro-15-keto-PGE1 in Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E1 (PGE1) is a bioactive lipid mediator involved in various physiological processes, including vasodilation, inflammation, and cytoprotection. Due to its short half-life in circulation, direct measurement of PGE1 can be challenging. 13,14-dihydro-15-keto-PGE1 is a stable, inactive metabolite of PGE1, and its quantification in tissue samples serves as a reliable indicator of local PGE1 synthesis and activity. This document provides a detailed protocol for the measurement of this compound in tissue samples using solid-phase extraction followed by either enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
PGE1 Metabolic Pathway
Prostaglandin E1 is enzymatically converted to its inactive metabolite, this compound, in a two-step process. First, the hydroxyl group at carbon 15 is oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1. Subsequently, the double bond at carbon 13 is reduced by 15-ketoprostaglandin Δ13-reductase (13-PGR) to yield the stable metabolite this compound.
Experimental Protocol
This protocol outlines the necessary steps for tissue sample preparation, extraction, and subsequent analysis of this compound.
I. Materials and Reagents
-
Tissue Samples: Snap-frozen in liquid nitrogen and stored at -80°C.
-
Homogenization Buffer: 20 mM Tris-HCl, pH 7.8, containing protease and phosphatase inhibitors.
-
Internal Standard: Deuterated this compound (for LC-MS/MS).
-
Solid-Phase Extraction (SPE) Columns: C18 cartridges.
-
SPE Reagents: Methanol, ethanol, ethyl acetate, hexane, and ultra-pure water.
-
pH Adjustment: 2M Hydrochloric Acid (HCl).
-
Detection:
-
ELISA: Commercially available ELISA kit for this compound or a related metabolite.
-
LC-MS/MS: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
II. Experimental Workflow
The overall workflow for the quantification of this compound in tissue is depicted below.
Troubleshooting & Optimization
Technical Support Center: 13,14-dihydro-15-keto-PGE1 ELISA Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the 13,14-dihydro-15-keto-PGE1 ELISA assay.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound ELISA assay, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Background
Question: My blank wells and zero standard (B0) wells have high absorbance readings, leading to a poor signal-to-noise ratio. What could be the cause and how can I fix it?
Answer: High background in an ELISA can be caused by several factors, often related to non-specific binding of assay components.[1][2]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure each well is completely filled and aspirated during each wash. Adding a 30-second soak step between washes can also be beneficial.[3][4] |
| Inadequate Blocking | Ensure the blocking buffer is fresh and completely covers the surface of each well. You can try increasing the blocking incubation time or testing a different blocking agent (e.g., increasing BSA concentration).[2][3][5] |
| Contaminated Reagents | Use fresh, high-purity water and reagents to prepare buffers.[6][7] Ensure the substrate solution is colorless before use.[6] |
| High Antibody Concentration | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate the antibodies to determine the optimal concentration.[7] |
| Cross-reactivity | The antibody may be cross-reacting with other molecules in the sample matrix.[7] Check the kit's cross-reactivity data. |
| Improper Plate Sealing | Ensure the plate is properly sealed during incubations to prevent evaporation and "edge effects."[8] |
| Incorrect Incubation Temperature | Perform incubations at the temperature specified in the protocol. Avoid placing plates near heat sources or in direct sunlight.[6] |
Issue 2: Weak or No Signal
Question: I am observing very low absorbance readings across my entire plate, including the standards. What are the possible reasons for this weak or absent signal?
Answer: A weak or no signal issue often points to a problem with one of the critical reagents or a procedural step.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly (typically at 2-8°C or -20°C).[8][9] Allow all reagents to reach room temperature before use.[8] |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were prepared according to the protocol.[9] |
| Omission of a Key Reagent | Carefully review the protocol to ensure all steps were followed in the correct order and no reagents were accidentally omitted.[10] |
| Improper Washing | Overly aggressive washing can strip the bound antibody or antigen from the wells. Ensure the washing pressure is not too high if using an automated washer.[10] |
| Degraded Standard | If the standard has degraded due to improper storage or handling, it will not generate a proper curve. Prepare fresh standards for each assay.[3] |
| Low Analyte Concentration | The concentration of this compound in your samples may be below the detection limit of the assay.[4] |
Issue 3: Poor Standard Curve
Question: My standard curve is non-linear or has a low R-squared value. How can I improve the quality of my standard curve?
Answer: A reliable standard curve is crucial for accurate quantification.[3] A poor standard curve can result from pipetting errors, improper dilution, or degraded standards.[3][11]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard dilution to avoid cross-contamination.[3] When pipetting, ensure there are no air bubbles.[3] |
| Improper Standard Dilution | Vortex or mix each standard dilution thoroughly before proceeding to the next dilution. Prepare the standard curve fresh for each experiment. |
| Degraded Standard Stock | Use a fresh, properly stored vial of the standard. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Incorrect Plate Type | Ensure you are using a high-binding ELISA plate and not a tissue culture plate.[11] |
| Calculation Errors | Double-check the calculations used to generate the standard curve concentrations. |
Issue 4: High Variability Between Replicates
Question: I am seeing a high coefficient of variation (CV) between my duplicate or triplicate wells. What could be causing this inconsistency?
Answer: High variability in replicate wells often points to inconsistencies in pipetting or washing.[12] The acceptable CV for duplicate samples in an ELISA should ideally be ≤ 20%.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting technique for all wells. Use a multichannel pipette carefully, ensuring all tips are securely fitted and dispensing equal volumes.[12] |
| Uneven Washing | Make sure all wells are washed with the same volume and for the same duration. An automated plate washer can help improve consistency. If washing manually, be thorough and consistent with each well. |
| Bubbles in Wells | Bubbles can interfere with absorbance readings. Visually inspect the plate and remove any bubbles before reading. |
| Edge Effects | The outer wells of a plate can be more susceptible to temperature variations and evaporation.[13] To mitigate this, you can avoid using the outer wells or fill them with buffer. Ensure proper plate sealing during incubations.[13] |
| Inadequate Mixing | Ensure all reagents and samples are thoroughly mixed before adding them to the wells.[12] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a competitive ELISA for prostaglandin (B15479496) metabolites. Note that these are general guidelines and specific values may vary depending on the kit manufacturer.
| Parameter | Typical Value/Range |
| Assay Range | 2.3 - 5,000 pg/mL[14] |
| Sensitivity (80% B/B0) | ~15 - 20 pg/mL[4][14] |
| Sample Volume | 50 µL[2] |
| Incubation Time (Primary Antibody) | 1 - 2 hours at room temperature or overnight at 4°C[2] |
| Incubation Time (Substrate) | 30 - 60 minutes at room temperature in the dark[5] |
| Wavelength for Reading | 450 nm (with a reference wavelength of 570 or 620 nm)[15] |
Experimental Protocols
Principle of the Competitive ELISA
The this compound ELISA is a competitive immunoassay. In this assay, the antigen present in the sample competes with a fixed amount of labeled antigen (tracer) for a limited number of binding sites on a specific antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Plasma: Collect blood in tubes containing an anticoagulant like EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Urine: Collect a mid-stream urine sample in a sterile container. Centrifuge at 1000 x g for 15-20 minutes to remove particulate matter. The supernatant can be used directly or stored at -20°C.[9]
-
Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge to pellet debris and collect the supernatant.[3]
Assay Procedure (General Guideline)
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to come to room temperature before use.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Tracer Addition: Add the enzyme-conjugated this compound tracer to each well.
-
Antibody Addition: Add the specific antibody to each well.
-
Incubation: Incubate the plate for the recommended time and temperature (e.g., 1-2 hours at room temperature on a shaker).[2]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate in the dark for the recommended time to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Plate: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in the samples by plotting a standard curve and interpolating the sample absorbance values.
Visualizations
Caption: General troubleshooting workflow for ELISA assays.
Caption: Principle of a competitive ELISA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound ELISA results?
A1: The "matrix" refers to all the components in a sample other than the analyte of interest.[16] In biological samples like plasma or serum, these components (e.g., proteins, lipids, salts) can interfere with the antibody-antigen binding, leading to inaccurate results.[7][16] This is known as the matrix effect. To mitigate this, you can dilute your samples or prepare your standard curve in a matrix that is similar to your samples.[7][16]
Q2: How should I store my samples before running the ELISA?
A2: For short-term storage (up to a week), samples can be stored at 2-8°C. For long-term storage, it is recommended to aliquot samples and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][9]
Q3: Can I use a plate reader that reads at a wavelength slightly different from the one recommended in the protocol?
A3: It is best to use the exact wavelength recommended in the protocol for optimal results. However, most plate readers have a filter set that allows for a narrow range of wavelengths (e.g., 450 +/- 10 nm). If your plate reader's filter is within this range, the results should be acceptable, but it is always best to validate.
Q4: What is the difference between this compound and other prostaglandins (B1171923), and will they interfere with the assay?
A4: this compound is a stable metabolite of Prostaglandin E1 (PGE1).[17] Other prostaglandins have similar structures, and there is a possibility of cross-reactivity. It is important to check the cross-reactivity data provided in the ELISA kit insert to see if other prostaglandins or their metabolites will interfere with the assay.
Q5: My sample concentrations are outside the range of the standard curve. What should I do?
A5: If your sample concentrations are higher than the highest standard, you will need to dilute your samples and re-run the assay. If the concentrations are lower than the lowest standard, you may need to concentrate your samples or use a more sensitive assay if available.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ELISA Kit [ABIN577676] - Fecal, Serum, Urine [antibodies-online.com]
- 3. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 4. arborassays.com [arborassays.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mybiosource.com [mybiosource.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. arp1.com [arp1.com]
- 17. caymanchem.com [caymanchem.com]
Technical Support Center: Analysis of 13,14-dihydro-15-keto-PGE1 by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the quantitative analysis of this prostaglandin (B15479496) metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low sensitivity when analyzing 13,14-dihydro-15-keto-PGE1?
A1: Low sensitivity is often attributed to a combination of factors including analyte instability, inefficient extraction from the biological matrix, and ion suppression during mass spectrometry analysis. The related metabolite, 13,14-dihydro-15-keto-PGE2, is known to be chemically unstable and can undergo dehydration in aqueous solutions, a process that is particularly rapid at very high or low pH.[1] This instability can lead to significant analyte loss before detection.
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: To minimize degradation, it is crucial to work quickly at low temperatures and to control the pH of your solutions. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidation of the analyte.[2][3] For long-term storage, samples should be kept at -80°C.
Q3: What are the recommended MRM transitions for this compound?
A3: For the analysis of this compound using electrospray ionization in negative mode, the deprotonated molecule [M-H]⁻ is observed at m/z 353. A characteristic multiple reaction monitoring (MRM) transition is the fragmentation of the precursor ion at m/z 353 to a product ion at m/z 335.[4]
Q4: Should I consider derivatization for the analysis of this compound?
A4: While LC-MS/MS methods that do not require derivatization are common for prostaglandin analysis, derivatization can be a valuable tool, particularly for GC-MS analysis or if you are facing issues with analyte stability and ionization efficiency in LC-MS. For the related compound, 13,14-dihydro-15-keto-PGE2, a derivatization procedure involving the formation of oximes to protect the ketone groups, followed by silylation of hydroxyl groups, has been shown to overcome instability.[5] This approach could potentially be adapted for this compound.
Troubleshooting Guides
Issue: Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting low or absent signal for your target analyte.
Step 1: Verify Mass Spectrometer Performance
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer, bypassing the LC system.
-
Expected Outcome: A stable and strong signal for the precursor ion (m/z 353) should be observed.
-
Troubleshooting:
-
No or low signal: The issue is likely with the mass spectrometer settings or the standard itself. Verify the tuning parameters, check for clogs in the sample line or emitter, and ensure the standard is not degraded.
-
Strong signal: The problem lies upstream in the LC system or with the sample preparation.
-
Step 2: Evaluate Chromatographic Performance
-
Action: Inject a standard of this compound onto the LC column.
-
Expected Outcome: A sharp, symmetrical chromatographic peak should be observed at the expected retention time.
-
Troubleshooting:
-
Broad or tailing peaks: This can lead to a lower signal-to-noise ratio.[2] Investigate the column for degradation, ensure the mobile phase composition is correct, and check for leaks in the LC system.
-
No peak or significantly shifted retention time: Check the LC method parameters, including the gradient and flow rate. Ensure the correct column is installed.
-
Step 3: Assess Sample Preparation Efficiency
-
Action: Spike a blank matrix sample with a known amount of this compound and process it through your entire sample preparation workflow. Analyze the extracted sample and a non-extracted standard of the same concentration.
-
Expected Outcome: The peak area of the extracted sample should be comparable to the non-extracted standard, indicating good recovery.
-
Troubleshooting:
-
Low recovery: Your extraction method is inefficient. See the detailed "Solid-Phase Extraction Protocol for Prostaglandins (B1171923) from Plasma" below for an optimized procedure. Consider potential analyte degradation during extraction.
-
Good recovery but still low signal in biological samples: This strongly suggests the presence of matrix effects.
-
Step 4: Investigate Matrix Effects
-
Action: Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a clean solvent.
-
Expected Outcome: The peak areas should be similar.
-
Troubleshooting:
-
Signal suppression: The peak area in the matrix is significantly lower. This indicates that co-eluting compounds from the matrix are interfering with the ionization of your analyte.[6] To mitigate this, improve your sample cleanup, for example, by adding a wash step to your SPE protocol or by using a more selective extraction method. Modifying the chromatographic gradient to better separate the analyte from interfering matrix components can also be effective.
-
Signal enhancement: The peak area in the matrix is significantly higher. While less common, this can also lead to inaccurate quantification. The same mitigation strategies as for ion suppression apply.
-
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for Prostaglandins from Plasma
This protocol is adapted from methods optimized for the extraction of prostaglandins and their metabolites from biological fluids.[7]
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a suitable deuterated internal standard for this compound (e.g., this compound-d4).
-
Add an antioxidant such as BHT to a final concentration of 0.005%.[2][3]
-
Acidify the sample to approximately pH 3.5 with formic acid. This is crucial for the efficient retention of prostaglandins on the C18 sorbent. Including 1% formic acid in the loading mixture has been shown to improve recoveries from plasma to ≥90%.[7]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 2 mL of 15% (v/v) methanol in water to remove less hydrophobic impurities.
-
Wash the cartridge with 2 mL of hexane (B92381) to remove neutral lipids.
-
-
Elution:
-
Elute the prostaglandins from the cartridge with 2 mL of methyl formate (B1220265) or ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
| Analyte | MRM Transition (m/z) | Collision Energy (eV) | Reported LOQ | Reference |
| This compound | 353 → 335 | 12 | Not Specified | [4] |
| PGE2 | 351 → 271 | 17 | 2-100 pg on column | [4] |
| PGD2 | 351 → 271 | 17 | 2-100 pg on column | [4] |
| 13,14-dihydro-PGE1 | 355 → 337 | 15 | 2-100 pg on column | [4] |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13,14-dihydro-15-keto-PGE1 Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1) in biological samples. Given its inherent instability, proper sample handling and storage are paramount for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in biological samples?
A1: The stability of this compound is primarily influenced by temperature, pH, and the presence of proteins such as albumin.[1][2] Its analogue, 13,14-dihydro-15-keto-PGE2, is known to degrade rapidly in aqueous solutions, particularly at high or very low pH, and this instability is exacerbated in the presence of albumin.[1][2]
Q2: What is the recommended storage temperature for biological samples containing this compound?
A2: For long-term storage, it is crucial to store biological samples, such as plasma and urine, at -80°C.[3][4] This low temperature minimizes enzymatic and chemical degradation. For short-term handling and processing, samples should be kept on ice at all times.[3] A commercially available standard solution of this compound is recommended to be stored at -20°C for up to two years.[5]
Q3: How should I collect blood samples to ensure the stability of this compound?
A3: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA).[6] To prevent the ex vivo formation of prostaglandins, it is highly recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin, to the collection tube.[3]
Q4: What is the proper procedure for processing plasma samples?
A4: Plasma should be separated from blood cells as soon as possible after collection, ideally within 30 minutes.[7] Centrifugation should be performed at a low temperature (e.g., 4°C). The resulting plasma should be immediately frozen and stored at -80°C.[7][8]
Q5: Are there specific recommendations for urine sample collection and storage?
A5: Urine samples should be collected in a clean container and refrigerated during the collection period for 24-hour collections.[9][10][11] Immediately after collection, the urine should be aliquoted and frozen at -80°C to prevent degradation of eicosanoid metabolites.[4][12]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | - Ensure blood samples were collected with a COX inhibitor (indomethacin).- Confirm that plasma was separated from cells promptly (within 30 min) at low temperatures.- Verify that all samples were consistently kept on ice during processing and immediately frozen at -80°C for storage.[3][7] |
| Improper Storage | - Check storage records to confirm that samples were maintained at -80°C without freeze-thaw cycles.- For long-term studies, periodically check the freezer's temperature logs. |
| Extraction Inefficiency | - Review the solid-phase extraction (SPE) or liquid-liquid extraction protocol.- Ensure the pH of the sample was appropriately adjusted before extraction.- Use a deuterated internal standard for this compound to monitor and correct for extraction efficiency during LC-MS/MS analysis.[13] |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the time between sample collection and processing for all samples.- Ensure uniform centrifugation speed, time, and temperature for plasma separation.- Use the same type and concentration of anticoagulant and COX inhibitor for all blood collections. |
| Assay Performance (ELISA) | - Verify that all reagents were brought to room temperature before use.- Ensure proper washing steps to minimize background noise.- Check for lot-to-lot variability in kit reagents.- Run quality control samples with known concentrations in every assay. |
| Matrix Effects (LC-MS/MS) | - Optimize the chromatographic separation to resolve the analyte from interfering matrix components.- Evaluate different sample clean-up and extraction methods to reduce matrix suppression or enhancement.- Utilize a stable isotope-labeled internal standard to compensate for matrix effects. |
Data on Stability of Prostaglandin Metabolites
While specific quantitative data for the degradation of this compound in biological samples is limited in the literature, the stability of its close analogue, 13,14-dihydro-15-keto-PGE2, provides valuable insights.
Table 1: Factors Affecting the Stability of 13,14-dihydro-15-keto-PGE2 (as an analogue for this compound)
| Factor | Effect on Stability | Recommendation | Reference |
| Temperature | Decomposition follows first-order kinetics and is temperature-dependent. | Keep samples on ice during processing. Store long-term at -80°C. | [1] |
| pH | Rapid dehydration occurs at high or very low pH. | Maintain samples at a neutral pH whenever possible. Acidification may be required for extraction but should be done immediately prior to the procedure. | [2] |
| Albumin | Accelerates decomposition quantitatively. | Minimize processing time for plasma samples. Consider protein precipitation methods for sample clean-up. | [1][2] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing
-
Preparation: Label collection tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin).
-
Blood Draw: Collect venous blood directly into the prepared tubes. Gently invert the tubes several times to ensure proper mixing.
-
Cooling: Immediately place the collected blood samples on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.[7]
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Aliquot the plasma into cryovials and immediately snap-freeze in liquid nitrogen or place in a -80°C freezer for long-term storage.
Protocol 2: 24-Hour Urine Collection and Processing
-
Collection: Provide the subject with a clean, appropriate-sized container for urine collection. Instruct them to keep the container refrigerated throughout the 24-hour collection period.
-
Aliquoting: Once the 24-hour collection is complete, measure and record the total volume. Gently mix the entire sample.
-
Storage: Transfer aliquots of the urine into cryovials. Store immediately at -80°C.
Visualizations
Caption: Recommended workflow for biological sample handling.
Caption: Factors leading to the degradation of this compound.
References
- 1. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biocrates.com [biocrates.com]
- 7. pxbiovision.com [pxbiovision.com]
- 8. Direct Processing and Storage of Cell-Free Plasma Using Dried Plasma Spot Cards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aruplab.com [aruplab.com]
- 10. Urine Tests Requiring Preservatives, Refrigeration or Special Containers [healthcare.uiowa.edu]
- 11. labpedia.net [labpedia.net]
- 12. Quantitative metabolic profiling of urinary eicosanoids for clinical phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Quantification of 13,14-dihydro-15-keto-PGE1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quantification of 13,14-dihydro-15-keto-PGE1.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal in my assay. | Analyte Degradation: 13,14-dihydro-15-keto-prostaglandins are unstable in aqueous solutions and can degrade, especially at high or low pH.[1] Albumin in samples can also accelerate this degradation.[1] | - Ensure proper sample handling and storage. For long-term storage, keep samples at -80°C.[2] Avoid multiple freeze-thaw cycles for plasma samples.[3] - For GC-MS, immediately form oximes of the ketone groups in an aqueous solution to stabilize the molecule before extraction.[4][5] - Consider measuring a more stable degradation product, such as 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, which is formed at higher pH.[1] |
| Improper Sample Preparation: Incomplete extraction or the presence of interfering substances from the biological matrix can lead to signal loss. | - Optimize your solid-phase extraction (SPE) protocol. Ensure cartridges are preconditioned correctly.[6] - For immunoassays, test for matrix interference by analyzing different dilutions of your sample. If dilutions do not correlate well (differ by more than 20%), sample purification is recommended.[3] | |
| Incorrect Reagent Preparation or Handling (ELISA): Expired reagents, incorrect dilutions, or reagents not being at room temperature can all lead to a weak or absent signal.[7] | - Always check the expiration dates on your kit components.[7] - Allow all reagents to come to room temperature for at least 15-20 minutes before use.[7] - Double-check all dilution calculations and ensure proper pipetting techniques.[7] | |
| High background in my ELISA. | Cross-reactivity of Antibodies: The antibodies used in immunoassays may recognize not only the target analyte but also structurally similar molecules, including other metabolites.[3] | - Be aware that immunoassay results may be higher than those from mass spectrometry methods.[3] - If specificity is critical, consider using a more selective method like LC-MS/MS or GC-MS. |
| Insufficient Washing: Inadequate washing steps can leave behind unbound reagents, leading to high background signal. | - Ensure a thorough washing procedure. At the end of each wash step, invert the plate on absorbent paper and tap forcefully to remove any residual fluid.[7] | |
| Contaminated Reagents: The use of contaminated water or buffers can introduce substances that interfere with the assay. | - Use ultrapure water for all reagent and buffer preparations.[3] | |
| Poor reproducibility between replicates. | Pipetting Inconsistency: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of variability. | - Pre-rinse pipette tips with the reagent before dispensing.[2] - Use fresh tips for each sample and standard.[2] - Pipette standards and samples to the bottom of the wells.[2] |
| Edge Effects: Wells on the outer edges of a microplate can experience temperature variations, leading to inconsistent results. | - Avoid using the outer wells of the plate for critical samples or standards. - Ensure the plate is sealed properly during incubations to maintain a uniform temperature.[7] | |
| Sample Heterogeneity: Incomplete homogenization of tissue samples or particulate matter in other samples can lead to inconsistent analyte concentrations. | - Ensure tissue samples are thoroughly homogenized.[6] - Centrifuge samples to remove any precipitate before analysis.[2] | |
| Difficulty with GC-MS analysis. | Analyte is not volatile: Prostaglandins (B1171923) are not inherently volatile and require derivatization for GC-MS analysis.[8] | - Derivatize the analyte to increase its volatility. Common methods include oximation, methylation, and silylation.[4][8] |
| Thermal Decomposition: The derivatized analyte may be susceptible to thermal degradation in the GC inlet.[9] | - Optimize GC inlet temperature and other chromatographic conditions to minimize thermal decomposition. | |
| Challenges with LC-MS/MS analysis. | Poor Chromatographic Resolution: Isobaric compounds (molecules with the same mass) can co-elute, making accurate quantification difficult.[6][10] | - Optimize the chromatographic method, including the mobile phase composition and gradient, to achieve good separation of the analyte from interfering compounds.[11] |
| Low Ionization Efficiency: The analyte may not ionize well, resulting in low sensitivity.[10] | - Evaluate different ionization sources (e.g., ESI, APCI) and optimize the MS parameters to enhance signal intensity.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound measured instead of its parent compound, PGE1?
Prostaglandins like PGE1 are often rapidly metabolized and have very short half-lives in circulation. Their inactive metabolites, such as this compound, are more stable and present in higher concentrations, making them more reliable biomarkers for the in vivo production of the parent prostaglandin (B15479496).[6]
Q2: What are the most common methods for quantifying this compound?
The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][11] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, which allows for the simultaneous analysis of multiple eicosanoids without the need for derivatization.[6]
Q3: How should I prepare my samples for analysis?
Sample preparation is critical for accurate quantification. A general workflow includes:
-
Homogenization: For tissue samples.[6]
-
Addition of Internal Standard: A deuterated standard is often added at the beginning to account for sample loss during preparation.[4][6]
-
Protein Precipitation: To remove proteins that can interfere with the assay.[6]
-
Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte.[6]
-
Elution: The analyte is eluted from the SPE cartridge.[6]
-
Derivatization: For GC-MS analysis.[8]
Q4: What is derivatization and why is it necessary for GC-MS?
Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For GC-MS, prostaglandins are derivatized to increase their volatility and thermal stability, allowing them to be vaporized and travel through the GC column without decomposing.[8][9]
Q5: Can I use plasma samples that have been frozen and thawed multiple times?
It is best to avoid multiple freeze-thaw cycles with plasma samples as this can lead to the degradation of the analyte and affect the accuracy of your results.[3] Aliquot your samples into smaller volumes before freezing if you plan to perform multiple analyses.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for prostaglandin quantification.
Table 1: Performance of an ESI-LC-MS/MS Assay for Prostanoids [6]
| Analyte | Linearity (pg/µL) | Limit of Detection (LOD) (pg on column) | Limit of Quantitation (LOQ) (pg on column) | Recovery (%) |
| 13,14-dihydro-15-keto PGE1 | 1-100 | 5 | 10 | 83-116 |
| Other Prostanoids | 1-100 | 0.5-50 | 2-100 | 83-116 |
Table 2: Precision of a GC-MS Method for 13,14-dihydro-15-keto-PGE2 [4]
| Parameter | Precision (%) |
| Intra-batch precision | 11.8 |
| Inter-batch precision (for 100 ng of metabolite) | 8.1 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Sample Preparation[7]
-
Sample Collection and Homogenization:
-
Collect tissue samples (approx. 500 mg) and keep them on ice.
-
Homogenize the tissue in water using a Dounce glass homogenizer.
-
Adjust the final solution to 15% methanol (B129727) (v/v).
-
For plasma or urine samples (500 µL), dilute with water and adjust to 15% methanol (v/v).
-
-
Internal Standard and Protein Precipitation:
-
Add an internal standard (e.g., PGB2-d4) to each sample.
-
Incubate the samples on ice for 30 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to precipitate proteins.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the clear supernatant to pH 3.0 with 0.1 M hydrochloric acid.
-
Precondition an SPE cartridge with 20 mL of methanol followed by 20 mL of water.
-
Apply the acidified supernatant to the SPE cartridge.
-
Wash the cartridge sequentially with 20 mL of 15% (v/v) methanol, 20 mL of water, and 10 mL of hexane.
-
Elute the prostanoids with 15 mL of methyl formate (B1220265).
-
-
Final Preparation:
-
Evaporate the methyl formate eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Derivatization Protocol for GC-MS Analysis[5][9]
-
Oximation:
-
Immediately after sample collection, add an oximating agent (e.g., methoxylamine hydrochloride in a buffer) to the aqueous sample. This reaction converts the ketone groups to oximes, stabilizing the molecule.[4]
-
-
Extraction:
-
Extract the derivatized analyte from the aqueous solution using an organic solvent.
-
-
Methylation:
-
Esterify the carboxyl group, for example, by using diazomethane.
-
-
Silylation:
-
Derivatize the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8] This step further increases the volatility of the compound.
-
Visualizations
Signaling Pathway
Caption: Metabolic conversion of PGE1 to its inactive metabolite.
Experimental Workflow
Caption: A generalized workflow for sample preparation and analysis.
References
- 1. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The measurement of the main PGE metabolite, 13,14-dihydro-15-keto prostaglandin E by radioimmunoassay using methyl oxime stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Extraction for 13,14-dihydro-15-keto-PGE1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 13,14-dihydro-15-keto-PGE1 from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
13,14-dihydro-15-keto-prostaglandin E1 (13,14-dh-15k-PGE1) is a major, inactive metabolite of prostaglandin (B15479496) E1 (PGE1).[1][2][3] PGE1 is a potent biologically active compound involved in various physiological processes.[4] Monitoring the levels of its metabolites like 13,14-dh-15k-PGE1 provides a more accurate reflection of systemic PGE1 production and metabolism.
Q2: What are the key chemical properties of this compound to consider during extraction?
Key properties include its molecular formula (C₂₀H₃₄O₅) and weight (354.5 g/mol ).[5] It is soluble in organic solvents like DMF, DMSO, and ethanol.[2] A critical consideration is its instability in aqueous media, particularly at high or very low pH, where it can undergo rapid degradation.[6] The presence of albumin can also accelerate its decomposition.[7]
Q3: What are the recommended storage conditions for samples containing this compound?
Samples should be stored at -20°C or lower to ensure the stability of the analyte.[2] The stability of the pure compound is stated as ≥ 2 years at -20°C.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Recovery of this compound
Problem: The amount of this compound detected in the final extract is significantly lower than expected.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | This compound is unstable at non-neutral pH.[6] Ensure the sample pH is adjusted to neutral (around 7.0) as quickly as possible. Avoid prolonged exposure to acidic or alkaline conditions. |
| Improper Solid-Phase Extraction (SPE) Procedure | - Incomplete Elution: The elution solvent may not be strong enough. Try increasing the polarity of the elution solvent or the elution volume. Methyl formate (B1220265) is a commonly used elution solvent for prostaglandins.[1] - Analyte Breakthrough: The analyte may not be retained on the SPE column during sample loading or washing. Ensure the sample is acidified to approximately pH 3 before loading onto a C18 SPE column to promote retention.[1] The wash steps should be performed with a solvent that is not strong enough to elute the analyte (e.g., water followed by hexane).[1] |
| Inefficient Liquid-Liquid Extraction (LLE) | - Incorrect Solvent Choice: Ensure the organic solvent used for extraction is appropriate for prostaglandins. Ethyl acetate (B1210297) is a common choice. - Suboptimal pH: The pH of the aqueous phase should be adjusted to an acidic pH (e.g., 3-4) to protonate the carboxylic acid group of the prostaglandin, making it more soluble in the organic phase. |
| Binding to Proteins | The presence of albumin can lead to the binding of prostaglandin metabolites.[6] Consider a protein precipitation step (e.g., with a cold organic solvent like methanol (B129727) or acetone) before extraction. |
Issue 2: High Background or Interfering Peaks in Chromatogram
Problem: The chromatogram (e.g., from LC-MS analysis) shows a high baseline or numerous interfering peaks, making quantification of this compound difficult.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | - SPE: The wash steps may be inadequate. Ensure to include a wash with a non-polar solvent like hexane (B92381) to remove non-polar interferences.[1] A wash with water helps remove polar interferences.[1] - LLE: Perform a back-extraction by washing the organic extract with water or a suitable buffer to remove polar impurities. |
| Matrix Effects | Biological matrices can suppress or enhance the ionization of the analyte in mass spectrometry. - Dilution: Dilute the sample before extraction to reduce the concentration of interfering matrix components. - Use of an Internal Standard: A stable isotope-labeled internal standard for this compound should be used to compensate for matrix effects and variations in extraction recovery. |
| Contamination | Glassware, solvents, or reagents may be contaminated. Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is adapted from a general method for prostanoid extraction.[1]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Hexane
-
Methyl formate
-
0.1 M Hydrochloric acid
-
Vortex mixer
-
Centrifuge
-
Vacuum manifold
Procedure:
-
Sample Preparation:
-
For plasma or tissue homogenates, add a suitable internal standard.
-
Precipitate proteins by adding 3 volumes of cold methanol, vortex, and centrifuge.
-
Collect the supernatant.
-
Adjust the supernatant to 15% methanol (v/v) with water.
-
Acidify the sample to pH 3.0 with 0.1 M hydrochloric acid.[1]
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 20 mL of methanol followed by 20 mL of water. Do not allow the cartridge to dry out.[1]
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.
-
-
Washing:
-
Wash the cartridge sequentially with 20 mL of 15% (v/v) methanol, 20 mL of water, and 10 mL of hexane.[1]
-
-
Elution:
-
Elute the this compound with 15 mL of methyl formate.[1]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of an appropriate solvent (e.g., methanol/water) for analysis (e.g., by LC-MS/MS).
-
Liquid-Liquid Extraction (LLE) Protocol
Materials:
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To your sample (e.g., plasma), add an appropriate internal standard.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 3 volumes of cold acetone, vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
-
Extraction:
-
Acidify the sample to pH 3.5 with formic acid.
-
Add 2 volumes of ethyl acetate.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer (ethyl acetate) containing the analyte.
-
-
Washing (Optional):
-
To further purify the extract, wash the organic phase with a small volume of water. Vortex and centrifuge, then collect the organic layer.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
References
- 1. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 5. This compound | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of 13,14-dihydro-15-keto-PGE1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 13,14-dihydro-15-keto-PGE1.
FAQs and Troubleshooting Guides
Q1: What are the common causes of matrix effects in the LC-MS/MS analysis of this compound?
Matrix effects are a significant challenge in the bioanalysis of this compound and other eicosanoids.[1] The primary culprits are endogenous components of the biological matrix that co-elute with the analyte and interfere with the ionization process in the mass spectrometer.
-
Phospholipids (B1166683): These are the most common cause of ion suppression in plasma and tissue samples.[2] Their high abundance and similar chromatographic behavior to prostaglandins (B1171923) can lead to significant signal suppression.
-
Salts and Buffers: Non-volatile salts and buffers from sample collection or preparation can accumulate in the ion source, leading to signal instability and suppression.
-
Other Endogenous Molecules: Lipids, proteins, and other small molecules present in the sample can also contribute to matrix effects.[1]
Q2: How can I minimize matrix effects during sample preparation?
Effective sample preparation is the most critical step in mitigating matrix effects.[3] The goal is to selectively isolate this compound while removing interfering matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[4][5] A well-developed SPE protocol can significantly reduce phospholipid and other interferences. Mixed-mode SPE cartridges are often used for the analysis of prostaglandins.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from the matrix. Optimization of the solvent system and pH is crucial for efficient extraction.
-
Protein Precipitation (PPT): While a simple and fast method, PPT alone is often insufficient to remove all matrix interferences, especially phospholipids. It is often used as a preliminary step before SPE or LLE.
-
Phospholipid Removal Plates: Specialized plates are available that specifically target and remove phospholipids from the sample extract.
Q3: I am observing poor peak shape and inconsistent retention times. What could be the issue?
Poor chromatography can exacerbate matrix effects and lead to unreliable results. Here are some common causes and solutions:
-
Column Choice: A C18 column is commonly used for prostaglandin (B15479496) analysis. Ensure the column is not degraded and is appropriate for the mobile phase.
-
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid, should be optimized for the best peak shape and separation from matrix components. Inconsistent mobile phase preparation can lead to retention time shifts.
-
Sample Solvent: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase conditions to avoid peak distortion.
-
System Contamination: Buildup of matrix components on the column or in the LC system can lead to poor peak shape and retention time variability. Regular system cleaning and the use of a guard column are recommended.
Q4: My signal intensity is low and variable. How can I improve it?
Low and variable signal intensity can be due to several factors, including matrix effects, suboptimal instrument settings, and analyte degradation.
-
Ion Source Optimization: The electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature, should be optimized for this compound to achieve maximum signal intensity.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d4, is highly recommended.[6] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.
-
Analyte Stability: Prostaglandins can be unstable. Ensure proper sample handling and storage conditions (e.g., low temperature, addition of antioxidants) to prevent degradation. The main metabolite of prostaglandin E2 (PGE2), 13,14-dihydro-15-keto-PGE2, can readily dehydrate and form a cyclic derivative.[7] This can be overcome by the immediate formation of oximes of the 9 and 15 ketones in an aqueous solution.[7]
Q5: How do I properly validate my LC-MS/MS method for this compound analysis?
Method validation is essential to ensure the reliability of your results. Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Matrix Effect: Quantify the extent of ion suppression or enhancement caused by the matrix.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions.
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS analysis of prostaglandins, including this compound. Please note that these values are from a multi-analyte panel and may vary depending on the specific method and instrumentation.[8]
Table 1: LC-MS/MS Method Parameters for Prostaglandin Analysis [8]
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (this compound) | 353 > 335 |
| Internal Standard | This compound-d4 |
Table 2: Recovery and Precision Data for a Prostaglandin Panel [8]
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Prostaglandin Panel (including this compound) | 83 - 116 | < 15 | < 15 |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an appropriate amount of the internal standard solution (e.g., this compound-d4).
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., 1% formic acid). This ensures that the acidic prostaglandin is in its neutral form for better retention on the SPE sorbent.
-
Centrifuge the sample to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C18/anion exchange) sequentially with:
-
3 mL of methanol (B129727)
-
3 mL of water
-
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interfering components:
-
3 mL of water to remove salts and polar interferences.
-
3 mL of a low percentage of organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
-
Elution:
-
Elute the this compound and the internal standard from the cartridge with an appropriate solvent. For a mixed-mode cartridge, this might be a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of 13,14-dihydro-15-keto-PGE1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in 13,14-dihydro-15-keto-PGE1 measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, providing potential causes and solutions.
Issue 1: High Variability Between Replicate Samples
High variability between replicate samples can mask true biological differences. The source of this variability can be multifactorial, stemming from sample handling to assay procedure.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Ensure all samples are collected, processed, and stored under identical conditions. Avoid repeated freeze-thaw cycles.[1] Aliquot samples after the initial processing if multiple analyses are planned. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When performing serial dilutions for a standard curve, ensure thorough mixing between each dilution. Use fresh pipette tips for each sample and reagent.[2] |
| Incomplete Reagent Mixing | Vortex or gently mix all reagents thoroughly before use, especially after thawing. |
| Plate Edge Effects (ELISA) | Avoid using the outermost wells of the plate, as they are more susceptible to temperature fluctuations. Alternatively, fill the outer wells with buffer or a blank sample to ensure a more uniform temperature across the plate.[3] |
| Insufficient Washing (ELISA) | Ensure complete aspiration of wells between wash steps to remove unbound reagents. Consider using an automated plate washer for improved consistency. |
Issue 2: Low or No Signal
A weak or absent signal can be frustrating and may be due to a variety of factors, from reagent issues to improper experimental setup.
| Possible Cause | Recommended Solution |
| Degradation of Analyte | This compound is unstable, especially at extreme pH and in the presence of albumin.[4][5] Ensure samples are collected into tubes containing an appropriate stabilizer and are immediately processed and stored at -80°C.[1] |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components and reagents. Store all reagents according to the manufacturer's instructions.[3] |
| Incorrect Reagent Preparation or Order of Addition | Double-check the protocol to ensure all reagents were prepared correctly and added in the proper sequence.[3] |
| Inadequate Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the assay protocol. Ensure all reagents and plates are brought to room temperature before starting the assay, if required.[3] |
| Inactive Enzyme or Substrate (ELISA) | Test the activity of the enzyme conjugate and substrate independently, if possible. Ensure the substrate is protected from light if it is light-sensitive.[2] |
Issue 3: High Background Signal (ELISA)
A high background signal can reduce the dynamic range of the assay and obscure the detection of low-concentration samples.
| Possible Cause | Recommended Solution |
| Cross-Reactivity of Antibodies | Check the cross-reactivity profile of the antibodies used in the ELISA kit with other related prostaglandin (B15479496) metabolites. While immunoassays can be highly sensitive, they may also detect structurally similar molecules.[6] |
| Insufficient Blocking | Ensure the blocking buffer is appropriate for the assay and that the incubation time is sufficient to block all non-specific binding sites. |
| Contaminated Reagents or Buffers | Use fresh, high-purity reagents and water to prepare all buffers.[6] Contamination with endogenous enzymes (e.g., alkaline phosphatase) can lead to high background in chemiluminescent assays.[7] |
| Over-incubation | Reduce the incubation time with the detection antibody or the substrate. |
| High Concentration of Detection Reagents | Optimize the concentration of the detection antibody or enzyme conjugate. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in reducing variability in this compound measurements?
A1: The inherent instability of the molecule is a primary source of variability. Therefore, meticulous and consistent sample handling from the moment of collection is the most critical factor. This includes rapid processing, immediate freezing at -80°C, and avoiding freeze-thaw cycles.[1][5] The molecule is known to degrade via dehydration, particularly at high or low pH, and this degradation is accelerated in the presence of albumin.[4][5]
Q2: What are the recommended biological samples for measuring this compound?
A2: While plasma and serum can be used, they are generally considered problematic for prostanoid analysis due to ongoing metabolism that can alter analyte levels over time.[8] Urine is often a preferred matrix for measuring prostaglandin metabolites as it provides a more integrated picture of systemic production.[8] However, urinary concentrations need to be normalized, typically to creatinine, to account for variations in urine dilution.[9]
Q3: Should I use an ELISA or a mass spectrometry-based method (LC-MS/MS or GC-MS) for my measurements?
A3: The choice depends on the specific requirements of your study.
-
ELISA: Offers high sensitivity and is well-suited for clinical samples.[1] However, the antibodies used may cross-react with other structurally related metabolites, potentially leading to higher reported concentrations compared to mass spectrometry.[6]
-
Mass Spectrometry (LC-MS/MS or GC-MS): Provides high specificity and accuracy, allowing for the precise quantification of the target analyte.[1] These methods, especially when using a deuterated internal standard, can overcome issues of analyte instability during sample processing.[10] However, they require more complex sample preparation and specialized equipment.[1]
Q4: How can I prevent the degradation of this compound during sample processing?
A4: To minimize degradation, work quickly and keep samples on ice at all times.[11] For methods like GC-MS, immediate derivatization can overcome the inherent instability of the molecule. For example, the formation of oximes of the ketone groups in an aqueous solution immediately after obtaining the biological sample can prevent dehydration and cyclization.[10]
Q5: What is the expected precision for 13,14-dihydro-15-keto-PGE2 measurements by GC-MS?
A5: While data for the PGE1 metabolite is less available, a study on the closely related 13,14-dihydro-15-keto-PGE2 using GC-MS reported an intra-batch precision of 11.8% and an inter-batch precision of 8.1%.[10]
Experimental Protocols
Protocol 1: Sample Collection and Storage
-
Blood Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or sodium citrate).[6]
-
Plasma/Serum Preparation: Centrifuge the blood sample at 4°C as soon as possible to separate plasma or allow it to clot to obtain serum.[12]
-
Aliquoting and Storage: Immediately transfer the plasma or serum into clean tubes, aliquot to avoid freeze-thaw cycles, and store at -80°C until analysis.[1][12]
-
Urine Collection: For urinary measurements, a 24-hour urine collection can provide a more accurate representation of systemic production than a spot urine sample.[8] If using spot urine, collect a mid-stream sample.
-
Urine Processing and Storage: Centrifuge the urine sample to remove sediment. Aliquot the supernatant and store at -80°C.
Protocol 2: General ELISA Procedure (Example)
This is a generalized protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.
-
Reagent Preparation: Bring all reagents to room temperature for at least 30 minutes before use.[7] Prepare wash buffers, standards, and conjugate solutions according to the kit manual. Diluted standards should be used within 60 minutes of preparation.[7]
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.
-
Sample Addition: Add standards and samples in duplicate to the wells of the antibody-coated microplate.
-
Incubation: Add the enzyme conjugate to the wells, seal the plate, and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature on a plate shaker).[7]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3 times) with the prepared wash buffer.[7] After the final wash, remove any remaining wash buffer by tapping the plate on a lint-free paper towel.[7]
-
Substrate Addition: Add the substrate solution to each well.
-
Signal Development: Incubate the plate for the specified time (e.g., 60 minutes) at room temperature on a plate shaker to allow for color or light development.[7]
-
Measurement: Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound assays.
References
- 1. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. abcam.com [abcam.com]
- 8. Prostanoid Metabolites as Biomarkers in Human Disease | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
- 12. mdpi.com [mdpi.com]
antibody cross-reactivity in 13,14-dihydro-15-keto-PGE1 immunoassay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the 13,14-dihydro-15-keto-prostaglandin E1 (PGE1-M) immunoassay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 13,14-dihydro-15-keto-PGE1 immunoassay?
A1: This assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, PGE1-M present in a sample competes with a fixed amount of enzyme-labeled PGE1-M (conjugate) for a limited number of binding sites on a specific antibody coated onto a microplate. After incubation and washing steps, a substrate is added. The enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of PGE1-M in the sample; a high concentration of PGE1-M in the sample leads to a low signal, and vice versa.[1]
Q2: What is antibody cross-reactivity and why is it a concern?
A2: Antibody cross-reactivity occurs when the antibody used in the assay binds to molecules other than the target analyte (in this case, PGE1-M). These other molecules are typically structurally similar to the target. This binding leads to an overestimation of the analyte concentration, resulting in inaccurate data. It is a significant concern for immunoassays of prostaglandins (B1171923) and their metabolites due to the structural similarity across different prostaglandin (B15479496) families (e.g., PGE, PGF) and their various metabolites.
Q3: What are the potential cross-reactants in a this compound immunoassay?
A3: The most likely cross-reactants are other prostaglandins and their metabolites that share a similar core structure. While the specificity can be very high with modern antibodies, users should be aware of potential interference from related compounds.[2][3] The degree of cross-reactivity is specific to the antibody used in each kit, and you must consult the kit's manual. Potential cross-reactants include:
-
Prostaglandin E1 (PGE1)
-
15-keto Prostaglandin E1
-
13,14-dihydro-15-keto-PGE2[4]
-
Other prostaglandin E-series and F-series metabolites
Troubleshooting Guides
Problem: Weak or No Signal (Higher than expected sample concentrations)
| Possible Cause | Solution |
| Omission of a Key Reagent | Ensure all reagents (antibody, conjugate, substrate) were added in the correct sequence.[5] |
| Inactive Reagents | Check reagent expiration dates.[6] Ensure reagents were stored at the recommended temperatures. Avoid repeated freeze-thaw cycles for standards and conjugates.[7] Bring all reagents to room temperature before use.[6][8] |
| Incorrect Plate Reader Settings | Verify the plate reader is set to the correct wavelength specified in the kit manual (e.g., 405-450 nm).[9][10] |
| Insufficient Incubation Time | Adhere to the incubation times specified in the protocol.[5] |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay.[5] |
Problem: High Background (Lower than expected B0 value and sample concentrations)
| Possible Cause | Solution |
| Insufficient Washing | Ensure complete aspiration of wells between each wash. Increase the number of washes or include a soak step.[5][11] If using a plate washer, ensure all ports are unobstructed.[8] |
| High Concentration of Conjugate | Ensure the enzyme conjugate was diluted correctly according to the protocol. |
| Prolonged Incubation | Do not extend incubation times beyond the recommended duration.[11] |
| Substrate Exposed to Light | The substrate solution should be protected from light and is often colorless before use.[11] |
| Cross-contamination | Use fresh pipette tips for each standard, sample, and reagent addition.[9][12] Avoid splashing between wells. |
Problem: Poor Standard Curve
| Possible Cause | Solution |
| Improper Standard Preparation | Briefly centrifuge the standard vial before opening. Ensure it is fully reconstituted and serially diluted accurately.[1] Prepare fresh standards for each experiment. |
| Pipetting Inaccuracy | Calibrate pipettes regularly.[11] Pre-rinse pipette tips with the solution before dispensing.[12] |
| Incorrect Curve Fitting | Use the appropriate regression model for a competitive ELISA, typically a four-parameter logistic (4-PL) or sigmoidal curve fit.[1] |
| Plate Sealer Issues | Ensure the plate is sealed properly during incubations to prevent evaporation.[9] |
Problem: High Variability Between Replicate Wells (High %CV)
| Possible Cause | Solution |
| Inconsistent Pipetting | Be consistent with pipetting technique and timing, especially for reagent additions. |
| Inadequate Mixing | Gently tap the plate after adding reagents to ensure thorough mixing.[13] Avoid foaming.[9] |
| Temperature Gradients | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates.[5] |
| Edge Effects | To minimize edge effects, avoid using the outermost wells of the plate or fill them with buffer. |
Data on Potential Antibody Cross-Reactivity
The following table provides an example of cross-reactivity data from an immunoassay for a related prostaglandin metabolite (13,14-dihydro-15-keto PGF2α). This illustrates which types of molecules may cross-react. Users must refer to the technical data sheet provided with their specific this compound kit for actual cross-reactivity values.
| Compound | Example % Cross-Reactivity |
| 13,14-dihydro-15-keto Prostaglandin F2α | 100% |
| 13,14-dihydro-15-keto Prostaglandin E2 | 2.7% [4] |
| 15-keto Prostaglandin F2α | 1.8%[4] |
| Prostaglandin D2 | <0.01%[4] |
| Prostaglandin E2 | <0.01%[4] |
| Prostaglandin F1α | <0.01%[4] |
Visual Guides and Workflows
Caption: A typical workflow for a competitive immunoassay.
Caption: A logic tree for troubleshooting immunoassay issues.
Caption: Simplified metabolic pathway of Prostaglandin E1.
Key Experimental Protocols
Protocol 1: Testing for Sample Matrix Interference (Spike and Recovery)
This experiment determines if substances in your sample matrix (e.g., plasma, urine, media) interfere with the assay.
-
Sample Selection: Choose a sample representative of your study.
-
Analyte Spiking:
-
Create two aliquots of the chosen sample.
-
Spike one aliquot with a known, low-to-mid-range concentration of the PGE1-M standard. The volume of the spike should be minimal (e.g., <5% of the sample volume) to avoid significant dilution.
-
The other aliquot remains un-spiked.
-
-
Assay: Run the un-spiked sample, the spiked sample, and the standard diluent spiked with the same amount of analyte in the assay.
-
Calculation:
-
Recovery (%) = (Concentration in Spiked Sample - Concentration in Un-spiked Sample) / (Known Spiked Concentration) * 100
-
-
Interpretation: An acceptable recovery is typically 80-120%. Recoveries outside this range suggest matrix interference.
Protocol 2: Assessing Linearity of Dilution
This test helps confirm that the endogenous analyte in your sample behaves similarly to the standard and that there is no interference that changes with dilution.
-
Sample Selection: Choose a sample expected to have a high concentration of PGE1-M.
-
Serial Dilution: Create a series of dilutions of the sample using the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay: Measure the PGE1-M concentration in each dilution.
-
Calculation:
-
For each dilution, calculate the "dilution-corrected" concentration by multiplying the measured concentration by its dilution factor (e.g., measured value at 1:4 dilution * 4).
-
-
Interpretation: The dilution-corrected concentrations should be consistent across the dilution series. Significant deviation suggests the presence of interfering substances.
Protocol 3: General Solid Phase Extraction (SPE) for Sample Clean-up
If matrix effects or cross-reactivity are suspected, purifying the sample can remove interfering substances. A C18 reverse-phase column is commonly used.[4][7] Always optimize this protocol for your specific sample type.
-
Sample Acidification: Acidify the sample (e.g., plasma, urine) to a pH of ~3.5 using an acid like 2N HCl.[7] Let it sit for 15 minutes at 4°C. Centrifuge to remove any precipitate.[7]
-
Column Conditioning: Prepare a C18 SPE column by washing it with 10 mL of ethanol, followed by 10 mL of deionized water.[14]
-
Sample Loading: Apply the acidified sample to the conditioned column.[7]
-
Washing: Wash the column to remove polar, interfering substances. A typical wash sequence is 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.[7]
-
Elution: Elute the PGE1-M from the column using a non-polar organic solvent like ethyl acetate.[7]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the assay buffer provided with the kit.[4] The sample is now ready for the immunoassay.
References
- 1. benchchem.com [benchchem.com]
- 2. The radioimmunological estimation of 13, 14-dihydro-15-ketoprostaglandin E2 in plasma and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisera against 13,14-dihydro-15-keto-prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Detection of 13,14-dihydro-15-keto-PGE1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto-PGE1.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the detection and quantification of this compound using common laboratory techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: Why am I getting weak or no signal in my ELISA for this compound?
Answer:
Weak or no signal in an ELISA can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Reagent Preparation and Storage:
-
Expired Reagents: Confirm that all kit components are within their expiration dates.
-
Improper Storage: Ensure all reagents have been stored at the recommended temperatures. Most kits require storage at 2-8°C.[1]
-
Incorrect Reagent Preparation: Double-check all dilution calculations and ensure that reagents were prepared according to the kit protocol.[1] Pay close attention to the preparation of the standard curve.
-
Reagents Not at Room Temperature: Allow all reagents to reach room temperature for at least 15-20 minutes before use, unless the protocol specifies otherwise.[1]
-
-
Assay Procedure:
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[1]
-
Improper Washing: Inadequate washing can lead to high background and low signal. Ensure all wells are completely filled and aspirated during each wash step. An automated plate washer is recommended for consistency.[2]
-
Reagent Omission: Systematically review the protocol to ensure no reagents were accidentally omitted.[2]
-
Light Exposure: If using a chemiluminescent or fluorometric substrate, protect the plate from light.[3]
-
-
Sample-Specific Issues:
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay. Consider concentrating your samples.
-
Sample Matrix Interference: Components in your sample matrix (e.g., plasma, serum) may interfere with the assay. Sample purification using solid-phase extraction (SPE) may be necessary.[4]
-
Question: My ELISA results show high background. What are the common causes and solutions?
Answer:
High background can obscure the specific signal from your analyte. Consider the following causes and solutions:
-
Insufficient Washing: This is a primary cause of high background. Increase the number of wash cycles or the soaking time between washes.[1][3]
-
Antibody Concentration: The concentration of the detection antibody may be too high. Try titrating the antibody to an optimal concentration.[2][3]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody. Run appropriate controls to test for this.[2]
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. You may need to try a different blocking agent or extend the blocking incubation time.[2][3]
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh reagents and use sterile techniques.
-
Extended Incubation Times: Over-incubation can lead to increased non-specific binding. Adhere to the recommended incubation times.[2]
Question: I am observing high variability between replicate wells. How can I improve the precision of my ELISA?
Answer:
High variability between replicates can compromise the reliability of your data. To improve precision:
-
Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques (e.g., pre-wetting tips, consistent speed and pressure).[1]
-
Inadequate Mixing: Ensure all reagents, standards, and samples are thoroughly mixed before pipetting into the wells.[2]
-
Edge Effects: The outer wells of a microplate can be subject to temperature variations, leading to "edge effects." To mitigate this, avoid using the outermost wells for samples and standards or incubate the plate in a humidified chamber.
-
Plate Washing: Uneven washing across the plate can contribute to variability. An automated plate washer can improve consistency.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubations. Avoid stacking plates.[3]
Mass Spectrometry (LC-MS/MS)
Question: I am having difficulty detecting low levels of this compound using LC-MS/MS. How can I improve sensitivity?
Answer:
Detecting low-abundance analytes like this compound by LC-MS/MS can be challenging. Here are some strategies to enhance sensitivity:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): This is crucial for removing interfering substances from the sample matrix and concentrating the analyte.
-
Derivatization: While not always necessary with modern LC-MS/MS, derivatization can sometimes improve ionization efficiency and chromatographic separation.
-
-
Chromatography:
-
Column Selection: Use a column with appropriate chemistry (e.g., C18) and dimensions for optimal separation of prostaglandins (B1171923).
-
Gradient Optimization: Fine-tune the mobile phase gradient to achieve better peak shape and resolution from interfering compounds.
-
-
Mass Spectrometry:
-
Ionization Source Optimization: Optimize source parameters such as gas flows, temperature, and voltages to maximize the ionization of this compound.
-
Tandem MS (MS/MS): Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Carefully select precursor and product ion transitions.
-
Silver Cationization: For some prostaglandins, using silver cationization in positive ion mode can significantly increase sensitivity compared to deprotonation in negative ion mode.[5]
-
Question: My mass spectrometry results are not reproducible. What are the potential sources of this variability?
Answer:
Lack of reproducibility in LC-MS/MS can be due to several factors throughout the analytical workflow:
-
Sample Preparation Inconsistency: Variations in extraction efficiency during SPE can lead to inconsistent results. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is essential to correct for these variations.[6]
-
Analyte Instability: this compound can be unstable. Ensure consistent and appropriate sample handling and storage conditions (e.g., -80°C) to prevent degradation.
-
Chromatographic Issues:
-
Column Degradation: Over time, the performance of the LC column can degrade. Monitor peak shape and retention time, and replace the column when necessary.
-
Inconsistent Mobile Phase Preparation: Ensure mobile phases are prepared consistently and are of high purity.
-
-
Mass Spectrometer Performance:
-
Source Contamination: The ion source can become contaminated over time, leading to decreased sensitivity and signal instability. Regular cleaning is necessary.
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low levels of this compound?
A1: The primary challenges include:
-
Low Endogenous Concentrations: This metabolite is typically present in biological fluids at very low concentrations (pg/mL range), requiring highly sensitive analytical methods.[6]
-
Chemical Instability: The molecule can be unstable and prone to degradation, which can lead to inaccurate measurements. Careful sample handling and storage are critical.
-
Matrix Effects: Biological samples are complex matrices containing numerous substances that can interfere with the assay, either by suppressing the signal in mass spectrometry or through non-specific binding in immunoassays.
-
Cross-Reactivity in Immunoassays: Antibodies used in ELISAs may cross-react with other structurally similar prostaglandins or their metabolites, leading to overestimation of the analyte concentration.[4]
Q2: Which analytical method is better for quantifying this compound: ELISA or LC-MS/MS?
A2: The choice between ELISA and LC-MS/MS depends on the specific research needs:
-
ELISA is generally more high-throughput and cost-effective, making it suitable for screening large numbers of samples. However, it can be susceptible to cross-reactivity and matrix effects.
-
LC-MS/MS offers higher specificity and sensitivity and is considered the "gold standard" for quantitative analysis of small molecules. It can distinguish between structurally similar compounds and is less prone to interference. However, it requires more expensive equipment and extensive sample preparation.
Q3: How should I prepare my samples for the analysis of this compound?
A3: Proper sample preparation is critical for accurate results. A general workflow includes:
-
Collection: Collect samples (e.g., plasma, urine) using appropriate anticoagulants and protease inhibitors.
-
Storage: Immediately freeze samples at -80°C to minimize degradation.
-
Purification: Use solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
-
Reconstitution: After extraction, the dried extract is reconstituted in an appropriate buffer for analysis.
Q4: What is the significance of measuring this compound?
A4: this compound is a major metabolite of Prostaglandin E1 (PGE1).[7] PGE1 is a potent vasodilator and has various other biological activities.[8] Measuring the levels of its stable metabolite, this compound, can provide a more accurate reflection of the in vivo production and activity of PGE1, as the parent compound is often rapidly metabolized.
Quantitative Data Summary
| Parameter | ELISA | LC-MS/MS |
| Sensitivity | Typically in the low pg/mL range. For a related metabolite (PGF2α), the detection limit is around 15 pg/mL.[9] | Can achieve detection limits in the low pg/mL range or lower. One study reported a limit of detection of 20 pg/mL for PGE2 and PGD2.[10] |
| Assay Range | For a related PGF2α metabolite, the range is typically 2.3-5,000 pg/mL.[9] | Linear range can be established over several orders of magnitude, for example 1-100 pg/µL for a panel of prostanoids.[11] |
| Precision (CV%) | Intra-assay and inter-assay CVs are generally expected to be <15%. | Intra- and inter-assay CVs are typically <15%. |
| Recovery | Dependent on the efficiency of the sample extraction method; typically 80-120%. | Dependent on extraction efficiency; a study on various prostanoids reported recoveries from 83-116%.[11] |
Experimental Protocols
Detailed Methodology for ELISA of this compound
This protocol is a generalized procedure based on commercially available competitive ELISA kits. Always refer to the specific kit insert for detailed instructions.
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, assay buffer, standards, and controls, according to the kit instructions. Allow all reagents to come to room temperature before use.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the provided standard to create a standard curve. A typical range might be from high pg/mL to low ng/mL.
-
-
Sample Preparation:
-
If necessary, perform solid-phase extraction (SPE) on your samples to purify and concentrate the analyte.
-
Dilute your purified samples in the provided assay buffer to fall within the range of the standard curve.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound tracer to each well.
-
Add the specific antibody to each well.
-
Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 18 hours at 4°C).
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the specified time, typically in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the recommended wavelength (e.g., 405-420 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
-
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol provides a general framework for LC-MS/MS analysis. Specific parameters will need to be optimized for your instrument and application.
-
Sample Preparation:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) to each sample, calibrator, and quality control sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample to approximately pH 3 with formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the analyte with a higher-percentage organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient: Develop a gradient that provides good separation of this compound from other isomers and matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Simplified signaling pathway of Prostaglandin E1 (PGE1).
Caption: General workflow for LC-MS/MS analysis.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 9. caymanchem.com [caymanchem.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 13,14-dihydro-15-keto-PGE1 and Other Prostaglandin E1 Metabolites
A comprehensive guide for researchers and drug development professionals on the biochemical and physiological distinctions between key metabolites of Prostaglandin (B15479496) E1 (PGE1). This guide provides a detailed comparison of their biological activities, supported by quantitative data and experimental methodologies.
Prostaglandin E1 (PGE1), a lipid autacoid with potent vasodilatory and anti-platelet aggregation properties, undergoes rapid metabolism in the body, leading to the formation of several metabolites with varying biological activities. Understanding the distinct profiles of these metabolites is crucial for drug development and for elucidating the complete physiological effects of PGE1 administration. This guide focuses on a comparative analysis of 13,14-dihydro-15-keto-PGE1 and other principal PGE1 metabolites, namely 15-keto-PGE1 and 13,14-dihydro-PGE1.
Metabolic Pathway of Prostaglandin E1
PGE1 is primarily metabolized through a two-step enzymatic process. The initial and most significant metabolic step is the oxidation of the C-15 hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 15-keto-PGE1.[1][2] This metabolite is generally considered to have greatly diminished biological activity compared to the parent compound.[3] Subsequently, the Δ13 double bond of 15-keto-PGE1 can be reduced by 15-oxo-prostaglandin Δ13-reductase, yielding this compound.[4] Another key metabolite, 13,14-dihydro-PGE1, is formed by the reduction of the Δ13 double bond of PGE1 itself and notably retains significant biological activity.[5][6]
Comparative Biological Activity: Inhibition of Platelet Aggregation
A primary measure of the biological activity of PGE1 and its metabolites is their ability to inhibit platelet aggregation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
| Compound | IC50 (ADP-induced Platelet Aggregation in human PRP) | Reference(s) |
| Prostaglandin E1 (PGE1) | 8.25 ng/mL | [7] |
| 13,14-dihydro-PGE1 | 10.8 ng/mL (~31 nM) | [7][8][9] |
| 15-keto-PGE1 | 16.2 µg/mL | [7] |
| This compound | 14.8 µg/mL | [7][10][11][12] |
As the data indicates, 13,14-dihydro-PGE1 retains potent anti-platelet aggregation activity, with an IC50 value comparable to that of the parent PGE1 molecule. In stark contrast, both 15-keto-PGE1 and this compound are significantly less active, with IC50 values in the micrograms per milliliter range, confirming their status as largely inactive metabolites in this context.
Prostaglandin E1 Signaling Pathway
PGE1 exerts its effects by binding to specific G-protein coupled receptors known as EP receptors.[13][14] The primary signaling pathway for the anti-platelet aggregation effect of PGE1 involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[15][16] This increase in cAMP inhibits platelet activation and aggregation. It is understood that the biologically active metabolite, 13,14-dihydro-PGE1, also acts through this pathway.
Experimental Protocols
ADP-Induced Platelet Aggregation Assay
The following is a generalized protocol for assessing the inhibitory effects of PGE1 and its metabolites on adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation using light transmission aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[17]
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[17][18]
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[17]
-
The platelet count in the PRP is adjusted to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
2. Aggregation Measurement:
-
The aggregometer is calibrated with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).[17]
-
Aliquots of PRP are pre-warmed to 37°C in cuvettes with a stir bar.[17]
-
A baseline light transmission is recorded.
-
The test compound (PGE1 or a metabolite at various concentrations) or vehicle control is added to the PRP and incubated for a short period (e.g., 1-2 minutes).
-
Platelet aggregation is induced by adding a standard concentration of ADP (e.g., 5-10 µM).[19]
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time (typically 5-10 minutes).
3. Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits ADP-induced platelet aggregation by 50%, is calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of 13,14-dihydro-prostaglandin E1 during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 15. Platelet aggregation. I. Regulation by cyclic AMP and prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet aggregation. II. Adenyl cyclase, prostaglandin E1, and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. haemochrom.de [haemochrom.de]
- 18. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 19. academic.oup.com [academic.oup.com]
A Head-to-Head Battle: ELISA vs. LC-MS/MS for the Quantification of 13,14-dihydro-15-keto-PGE1
For researchers, scientists, and drug development professionals, the accurate measurement of signaling molecules is paramount. This guide provides a comprehensive comparison of two prominent analytical techniques—Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 13,14-dihydro-15-keto-prostaglandin E1 (PGE-M 1), a key metabolite of Prostaglandin (B15479496) E1 (PGE1).
Prostaglandin E1 is a biologically active lipid mediator involved in various physiological and pathological processes. Due to its short half-life, monitoring its more stable metabolites, such as 13,14-dihydro-15-keto-PGE1, provides a more accurate reflection of its in vivo production. The choice of analytical method can significantly impact the reliability and interpretation of experimental results. This guide presents a detailed comparison of ELISA and LC-MS/MS, summarizing their performance metrics, outlining their experimental protocols, and providing visualizations to aid in understanding the workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance characteristics of ELISA and LC-MS/MS for the analysis of prostaglandin metabolites, including this compound. Data for ELISA is often specific to a particular kit, and for LC-MS/MS, it is dependent on the specific validated method.
Table 1: General Performance Comparison
| Feature | ELISA | LC-MS/MS |
| Principle | Antigen-antibody binding | Physicochemical properties (mass-to-charge ratio) |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules. | High, based on molecular mass and fragmentation patterns. |
| Sensitivity | Typically in the low pg/mL range. | Can achieve sub-pg/mL to low pg/mL sensitivity. |
| Throughput | High, suitable for screening large numbers of samples. | Lower, though advancements are increasing throughput. |
| Multiplexing | Generally limited to a single analyte per assay. | Capable of measuring multiple analytes in a single run. |
| Cost per Sample | Generally lower. | Generally higher. |
| Instrumentation | Standard plate reader. | Specialized LC and mass spectrometer systems. |
| Method Development | Pre-validated kits are common. | Requires significant expertise for development and validation. |
Table 2: Quantitative Performance Data for Prostaglandin Metabolite Analysis
| Parameter | ELISA (Example: Prostaglandin E Metabolite Kit) | LC-MS/MS (Example: Multi-Prostanoid Assay) |
| Assay Range | 0.39-50 pg/mL[1] | 1-100 pg/µL (linear range)[2] |
| Sensitivity (LOD/LOQ) | 2 pg/mL (80% B/B₀)[1] | LOD: 0.5-50 pg, LOQ: 2-100 pg[2] |
| Cross-reactivity | High potential; a PGE Metabolite kit shows 100% cross-reactivity with derivatized 13,14-dihydro-15-keto PGE1 and PGE2.[1] | Minimal; distinguishes between isomers. |
| Precision (CV%) | Typically <15% (Intra-assay), <20% (Inter-assay) | Typically <15%[3] |
| Accuracy/Recovery | Dependent on matrix effects. | 83-116% depending on the metabolite.[2] |
Experimental Protocols
ELISA Protocol (Based on a Competitive Assay Principle)
The following is a generalized protocol for a competitive ELISA used for prostaglandin metabolite quantification. Specific details may vary between commercial kits.
-
Preparation of Reagents: All reagents, including standards, samples, antibodies, and conjugates, are brought to room temperature. A standard curve is prepared by serial dilution of a stock solution.
-
Sample Preparation: Biological samples (e.g., plasma, urine) may require a purification step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Assay Procedure:
-
A specific amount of sample or standard is added to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
A fixed amount of enzyme-conjugated prostaglandin (the tracer) and a specific polyclonal antibody are added to each well.
-
The plate is incubated to allow for competitive binding of the prostaglandin in the sample and the tracer to the primary antibody.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme on the tracer to produce a colored product.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Data Analysis: The concentration of the prostaglandin metabolite in the samples is determined by interpolating from the standard curve, where the optical density is inversely proportional to the concentration of the analyte.
LC-MS/MS Protocol
The following outlines a typical workflow for the quantification of this compound by LC-MS/MS.
-
Sample Preparation:
-
Internal Standard Spiking: A deuterated internal standard (e.g., this compound-d4) is added to the biological sample to account for analyte loss during sample processing and to enable accurate quantification.[4]
-
Protein Precipitation and Extraction: Proteins are precipitated using a solvent like acetonitrile (B52724). The supernatant is then subjected to solid-phase extraction (SPE) to isolate the prostaglandins (B1171923) from the sample matrix.
-
-
Liquid Chromatography (LC):
-
The extracted sample is injected into an HPLC or UPLC system.
-
The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.[2]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In the first quadrupole, the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected.
-
The precursor ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
The transition from the precursor ion to the product ion is highly specific to the target analyte.
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of the analyte.
Mandatory Visualization
Caption: A diagram illustrating the sequential steps of a competitive ELISA workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Validation of 13,14-dihydro-15-keto-PGE1 as a Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1-M) as a potential disease biomarker. Due to the limited direct validation studies on this specific metabolite, this guide draws comparisons with the more extensively researched metabolites of Prostaglandin (B15479496) E2 (PGE2) and Prostaglandin F2α (PGF2α) to provide a comprehensive overview for researchers.
Introduction to Prostaglandin Metabolites as Biomarkers
Prostaglandins (B1171923) are potent, short-lived lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, cardiovascular homeostasis, and cancer. Their rapid degradation in vivo makes direct measurement challenging. Consequently, their more stable metabolites in plasma and urine are often utilized as indicators of their systemic production.
The primary enzymatic degradation pathway for prostaglandins involves oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond. For PGE1, this results in the formation of 13,14-dihydro-15-keto-PGE1. While this metabolite is more stable than its parent compound, it is subject to further metabolism, which is a critical consideration for its use as a reliable biomarker.[1][2]
This compound: Current State of Validation
Research specifically validating this compound as a disease biomarker is limited. One study investigated its bioactivity, finding it to be a weak inhibitor of ADP-induced platelet aggregation in vitro, with an IC50 of 14.8 µg/mL.[3][4] However, this study did not assess its utility as a biomarker in a disease context. The primary challenge in establishing its role as a biomarker is the lack of clinical studies correlating its levels with specific disease states or treatment responses.
Comparative Analysis with Other Prostaglandin Metabolites
To understand the potential advantages and disadvantages of this compound, it is useful to compare it with the analogous, well-studied metabolites of PGE2 and PGF2α.
| Feature | This compound (PGE1-M) | 13,14-dihydro-15-keto-PGE2 (PGE2-M) | 13,14-dihydro-15-keto-PGF2α (PGFM) |
| Parent Compound | Prostaglandin E1 (PGE1) | Prostaglandin E2 (PGE2) | Prostaglandin F2α (PGF2α) |
| Primary Biological Roles of Parent Compound | Vasodilation, inhibition of platelet aggregation, anti-proliferative effects. | Pro-inflammatory, fever, pain, uterine contraction.[5] | Uterine contraction, bronchoconstriction, luteolysis. |
| Validation as a Biomarker | Limited to in vitro studies on bioactivity.[3][6] | Investigated in pregnancy, labor, and non-small cell lung cancer, but its reliability is debated due to further metabolism.[7][8] More stable downstream metabolites like tetranor-PGEM are often preferred.[1] | Well-validated as a biomarker for pregnancy in several animal species and used as an index of inflammation.[9][10] |
| Half-life in Circulation | Not well-documented, but presumed to be short and subject to further metabolism, similar to PGE2-M. | Longer than PGE2 (approx. 9 minutes), but still undergoes rapid further metabolism.[1][2] | Relatively short; further metabolites may be more stable for cumulative measurements.[1][2] |
| Commercially Available Assays | Deuterated internal standard available for LC-MS/MS. | ELISA kits and standards for LC-MS/MS are commercially available. | ELISA kits are widely available and validated for various species and matrices.[11][12][13] |
Experimental Protocols
Accurate quantification of prostaglandin metabolites is critical for their validation as biomarkers. The two primary methods are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying prostaglandin metabolites and commercial kits are available for the PGE2 and PGF2α metabolites.
General Protocol for PGFM ELISA:
-
Sample Collection and Preparation: Plasma, serum, urine, or fecal extracts can be used. For plasma, collection in tubes containing an anticoagulant like EDTA is recommended, followed by immediate centrifugation and storage at -80°C. Extraction of the metabolite from the matrix may be required to improve accuracy.[14]
-
Assay Procedure: The assay is a competitive ELISA. A known amount of PGFM conjugated to an enzyme is competed with the PGFM in the sample for binding to a limited number of antibody-binding sites on a microtiter plate.
-
Detection: After washing away unbound reagents, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of PGFM in the sample.
-
Quantification: A standard curve is generated using known concentrations of the metabolite, and the concentration in the samples is determined by interpolation from this curve. The sensitivity of commercially available kits for PGFM is typically around 15 pg/ml.[11][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of small molecules, including prostaglandin metabolites.
General Protocol for LC-MS/MS Analysis:
-
Sample Preparation: This is a critical step to remove interfering substances. It typically involves solid-phase extraction (SPE).
-
Condition an SPE column (e.g., Strata-X) with methanol (B129727) followed by water.
-
Load the sample onto the column.
-
Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the prostaglandin metabolites with a higher concentration of organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[15]
-
-
Internal Standard: A stable isotope-labeled internal standard, such as this compound-d4, is added to the sample before extraction to correct for sample loss during preparation and for matrix effects during ionization.[16]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate the metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.02% formic acid) and an organic component (e.g., acetonitrile) is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion for the metabolite is selected and fragmented, and a specific product ion is monitored. The ratio of the signal from the analyte to the internal standard is used for quantification.[17]
Signaling Pathways and Experimental Workflows
Prostaglandin E1 Metabolic Pathway
The following diagram illustrates the initial steps in the metabolic inactivation of PGE1.
Caption: Metabolic pathway of Prostaglandin E1.
General Workflow for Biomarker Validation
The validation of a biomarker typically follows a structured workflow.
Caption: General workflow for biomarker validation.
Conclusion and Future Directions
The validation of this compound as a disease biomarker is still in its infancy. While the analytical tools for its measurement are available, there is a significant lack of clinical data correlating its levels with specific diseases. In contrast, the metabolites of PGE2 and PGF2α, particularly PGFM, are better characterized and have established roles as biomarkers in various contexts.
For researchers and drug development professionals, this compound represents an opportunity for novel biomarker discovery. Future research should focus on:
-
Establishing Baseline Levels: Determining the normal range of this compound in a healthy population.
-
Disease Correlation Studies: Investigating the levels of this compound in various diseases, particularly those with a known inflammatory or vascular component.
-
Comparison with Existing Biomarkers: Directly comparing the diagnostic and prognostic utility of this compound with established biomarkers for specific diseases.
-
Pharmacodynamic Studies: Evaluating changes in this compound levels in response to therapeutic interventions.
By addressing these research gaps, the potential of this compound as a clinically useful biomarker can be fully elucidated.
References
- 1. mdpi.com [mdpi.com]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Human Metabolome Database: Showing metabocard for 13,14-Dihydro-15-keto-PGE2 (HMDB0002776) [hmdb.ca]
- 6. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. LIPID MAPS [lipidmaps.org]
- 9. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) | PLOS One [journals.plos.org]
- 10. Using PGFM (13,14-dihydro-15-keto-prostaglandin F2α) as a non-invasive pregnancy marker for felids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. arborassays.com [arborassays.com]
- 13. biocompare.com [biocompare.com]
- 14. A quantitative solid-phase enzymeimmunoassay for 13,14-dihydro-15-keto- prostaglandin F2 alpha in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. caymanchem.com [caymanchem.com]
- 17. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-Prostaglandin E1 Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of commercially available antibodies against Prostaglandin E1 (PGE1) with its key metabolites and other related prostaglandins. Understanding the specificity of these antibodies is critical for the accurate quantification of PGE1 in biological samples and for the reliable interpretation of experimental results in various research applications, including pharmacology, immunology, and drug development.
Data Presentation: Cross-Reactivity of Anti-PGE1 Antibodies
The following table summarizes the reported cross-reactivity profiles of different anti-PGE1 antibodies. The data is presented as the percentage of cross-reactivity, where 100% indicates that the antibody binds to the listed compound with the same affinity as it does to PGE1. Lower percentages signify weaker binding and thus higher specificity for PGE1.
| Antibody/Kit Name | Antibody Type | Target Analyte | Cross-Reactant | % Cross-Reactivity |
| Abcam Prostaglandin E1 ELISA Kit (ab133024) | Polyclonal (Sheep) | PGE1 | PGE1 | 100% |
| PGE2 | 6.50% | |||
| PGE3 | 2.22% | |||
| 13,14-dihydro-PGE1 | 1.50% | |||
| 15-keto-PGE1 | 1.15% | |||
| 13,14-dihydro-15-keto-PGE1 | <1% | |||
| Pacific Scientific Prostaglandin E1 Antibody | Polyclonal | PGE1 | PGE1 | 100% |
| Prostaglandin A1 | 0.1% | |||
| Prostaglandin B1 | <0.1% | |||
| Prostaglandin D1 | 0.1% | |||
| 15-keto-PGE1 | 0.2% | |||
| This compound | 0.2% | |||
| Prostaglandin F1α | 0.2% | |||
| PGE-Major Urinary Metabolite (PGE-MUM) CLEIA * | Not Specified | PGE-MUM | PGE1 | <0.1% |
| This compound | <0.1% | |||
| 13,14-dihydro-15-keto-PGE2 | <0.1% | |||
| Bicyclic PGE1 | <0.1% | |||
| Bicyclic PGE2 | <0.1% | |||
| PGE2 | <0.1% | |||
| PGF2β | <0.1% | |||
| Tetranor PGFM | <0.1% |
Note: The Chemiluminescent Enzyme Immunoassay (CLEIA) for PGE-MUM is designed to detect a metabolite of PGE2, and the cross-reactivity data with PGE1 and its metabolites is provided for context, demonstrating high specificity for its target analyte.[1]
Experimental Protocols
The cross-reactivity data presented above is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA). Below is a detailed methodology for a representative competitive ELISA, synthesized from protocols for commercially available kits.[2][3]
Competitive ELISA Protocol for PGE1 Cross-Reactivity Assessment
1. Reagent Preparation:
- Wash Buffer: Prepare a 1X wash buffer by diluting a concentrated stock (e.g., 25X) with deionized water.
- Standard Curve: Prepare a serial dilution of a PGE1 standard to generate a standard curve. A typical concentration range would be from 2000 pg/mL down to 31.25 pg/mL. The diluent should be the same as the assay buffer.
- Cross-Reactant Solutions: Prepare solutions of the potential cross-reactants (PGE1 metabolites and other prostaglandins) at various concentrations in the assay buffer.
- Biotinylated PGE1 (or other conjugate): Dilute the concentrated biotinylated PGE1 conjugate to its working concentration in the appropriate buffer.
- HRP-Conjugate: Dilute the Horseradish Peroxidase (HRP)-conjugated avidin (B1170675) or secondary antibody to its working concentration.
2. Assay Procedure:
- Plate Preparation: Use a microtiter plate pre-coated with a capture antibody (e.g., donkey anti-sheep IgG or a monoclonal antibody specific to PGE1).
- Competitive Binding:
- To the appropriate wells, add 50 µL of the PGE1 standards or the cross-reactant solutions.
- Add 50 µL of the biotinylated PGE1 conjugate to all wells (except for the blank).
- Add 50 µL of the anti-PGE1 antibody solution to all wells (except for the blank).
- Incubation: Cover the plate and incubate for 1-2 hours at room temperature on a shaker.
- Washing: Aspirate the contents of the wells and wash each well 4-5 times with 1X wash buffer. Ensure complete removal of the wash buffer after the last wash.
- HRP Incubation: Add 100 µL of the diluted HRP-conjugate to each well and incubate for 30-60 minutes at room temperature.
- Washing: Repeat the washing step as described above.
- Substrate Reaction: Add 100 µL of a suitable substrate solution (e.g., TMB) to each well. Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- Stopping the Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
3. Calculation of Cross-Reactivity:
- Generate a standard curve by plotting the absorbance values against the corresponding PGE1 concentrations.
- Determine the concentration of each cross-reactant that causes a 50% displacement of the bound labeled PGE1 (IC50).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PGE1 / IC50 of Cross-Reactant) x 100
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining antibody cross-reactivity using a competitive ELISA.
PGE1 Signaling Pathway
Caption: Simplified signaling pathways of Prostaglandin E1 (PGE1) via EP receptors.
References
A Comparative Analysis of Prostaglandin Metabolites: 13,14-dihydro-15-keto-PGE1 and PGE2 Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1 metabolite) and the metabolites of prostaglandin (B15479496) E2 (PGE2). This objective analysis, supported by experimental data, aims to elucidate the key differences in their biochemical pathways, analytical detection methods, and physiological significance.
Introduction
Prostaglandins (B1171923) are lipid compounds that play crucial roles in numerous physiological and pathological processes. Their rapid metabolism in vivo necessitates the monitoring of their more stable metabolites for accurate assessment of their production and activity. This guide focuses on a comparative analysis of the primary metabolite of PGE1, 13,14-dihydro-15-keto-PGE1, and the major metabolites of PGE2.
PGE1 is known for its vasodilatory and anti-platelet aggregation effects. Its metabolite, this compound, is considered largely inactive, with significantly weaker biological activity compared to the parent compound[1][2]. In contrast, PGE2 is a key mediator of inflammation, pain, and fever, and has been implicated in the development of cancer[3][4][5]. The major plasma metabolite of PGE2 is 13,14-dihydro-15-keto-PGE2, while the major urinary metabolite is 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M)[3]. The levels of these metabolites are often used as reliable biomarkers for systemic PGE2 production[3].
Biochemical Pathways
The metabolic pathways of PGE1 and PGE2 share initial enzymatic steps. The key enzymes involved are 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxo-prostaglandin Δ13-reductase.
PGE1 Metabolism: Prostaglandin E1 is metabolized to this compound through a two-step process. First, the 15-hydroxyl group is oxidized by 15-PGDH to form 15-keto-PGE1. Subsequently, the C13-C14 double bond is reduced by 15-oxo-prostaglandin Δ13-reductase to yield this compound[6].
PGE2 Metabolism: Similarly, PGE2 is rapidly converted by 15-PGDH to 15-keto-PGE2. This intermediate is then reduced to 13,14-dihydro-15-keto-PGE2, the main plasma metabolite[7]. This metabolite undergoes further degradation through beta- and omega-oxidation to form the major urinary metabolite, PGE-M[3][8].
Comparative Data on Analytical Methods
The quantification of these prostaglandin metabolites is crucial for research and clinical applications. Various analytical methods have been developed, with mass spectrometry-based techniques offering high sensitivity and specificity.
| Parameter | This compound | PGE2 Metabolites (PGE-M) | Reference |
| Analytical Method | Gas Chromatography/Triple-Stage Quadrupole Mass Spectrometry (GC-MS/MS) | Liquid Chromatography/Mass Spectrometry (LC-MS/MS) | [9],[3] |
| Matrix | Plasma | Urine | [9],[3] |
| Endogenous Levels | 2-15 pg/mL | 0.3-2.5 ng/mg creatinine | [9],[7] |
| Detection Limit | ~1-3 pg/mL | 20 pg/mL | [9],[10] |
Experimental Protocols
Quantification of this compound in Plasma by GC-MS/MS
This protocol is based on the method described by Schweer et al. (1994).
a. Sample Preparation:
-
Add a deuterated internal standard of this compound to the plasma sample.
-
Extract the prostaglandins using a solid-phase extraction (SPE) cartridge.
-
Derivatize the extracted compounds to their pentafluorobenzyl ester methoxime derivatives.
b. Purification:
-
Purify the derivatized sample using thin-layer chromatography (TLC).
c. Silylation and Analysis:
-
Convert the purified sample to its trimethylsilyl (B98337) ether derivative.
-
Analyze the sample using a gas chromatograph coupled to a triple-stage quadrupole mass spectrometer.
Quantification of PGE-M in Urine by LC-MS/MS
This protocol is based on the method described by Zhang et al. (2004).
a. Sample Preparation:
-
Add a deuterated internal standard of PGE-M to the urine sample.
-
Acidify the sample to catalyze the dehydration of PGE-M to a more stable derivative (PGA-M).
b. Extraction:
-
Extract the dehydrated metabolite using a solid-phase extraction (SPE) cartridge.
c. Analysis:
-
Analyze the extracted sample using a liquid chromatograph coupled to a tandem mass spectrometer.
Physiological and Pathological Roles
This compound: This metabolite is generally considered to be biologically inactive. It exhibits only weak inhibitory effects on ADP-induced platelet aggregation compared to its parent compound, PGE1[1][2]. Its primary significance lies in its utility as a marker for endogenous or administered PGE1 levels.
PGE2 Metabolites: In contrast, the parent molecule, PGE2, is a potent biological mediator with multifaceted roles. It is involved in:
-
Inflammation: PGE2 is a key pro-inflammatory molecule that contributes to the classic signs of inflammation (redness, swelling, pain, and heat)[4].
-
Cancer: Elevated levels of PGE2 are found in various cancers and are known to promote cell proliferation, angiogenesis, and inhibit apoptosis[3][11].
-
Kidney Function: PGE2 plays a crucial role in regulating renal hemodynamics, and water and sodium balance[12].
-
Type 2 Diabetes: PGE2 synthesis and signaling are upregulated in pancreatic islets in type 2 diabetes, contributing to β-cell dysfunction[13].
The measurement of PGE2 metabolites, particularly PGE-M in urine, provides a non-invasive and reliable index of systemic PGE2 production, which is valuable in studying the role of PGE2 in these various physiological and pathological states[3].
Conclusion
The comparative analysis of this compound and PGE2 metabolites highlights significant differences in their biological activity and their utility as biomarkers. While this compound serves as a marker for its parent compound with limited biological activity itself, the metabolites of PGE2 are crucial indicators of a potent signaling molecule involved in a wide array of physiological and disease processes. The choice of which metabolite to measure and the analytical method employed will depend on the specific research question and the biological matrix being investigated. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers in the field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PGE2 in intestinal inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of prostaglandin E2 catabolism and potentiation of hepatic prostaglandin E2 action in rat hepatocytes by inhibitors of oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 production and metabolism in human breast cancer cells and breast fibroblasts. Regulation by inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological and pathophysiological implications of PGE2 and the PGE2 synthases in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma Prostaglandin E2 Metabolite Levels Predict Type 2 Diabetes Status and One-Year Therapeutic Response Independent of Clinical Markers of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Prostaglandin E1 and its Metabolite, 13,14-dihydro-15-keto-PGE1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Efficacy of Prostaglandin (B15479496) E1 (PGE1) and its Primary Metabolite, 13,14-dihydro-15-keto-PGE1.
Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipid mediators, is a potent endogenous compound with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. Its therapeutic potential is harnessed in various clinical applications. However, its rapid in vivo metabolism to 13,14-dihydro-15-keto-prostaglandin E1 has significant implications for its biological activity. This guide provides a detailed comparison of the biological activities of PGE1 and its 13,14-dihydro-15-keto metabolite, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biological Activities
The biological potency of PGE1 is significantly attenuated upon its conversion to this compound. This is most evident in its anti-platelet activity, where a substantial difference in the half-maximal inhibitory concentration (IC50) is observed.
| Biological Activity | Parameter | PGE1 | This compound | Fold Difference (approx.) | Reference |
| Inhibition of Platelet Aggregation | IC50 (ADP-induced) | 8.25 ng/mL | 14.8 µg/mL | >1800 | [1] |
| Receptor Binding Affinity (EP1, mouse) | Kd | ~40 nM | Not Available | - | [2] |
| Receptor Binding Affinity (EP2, expressed in CHO cells) | Ki | Not Available | 12 µM | - | [3] |
| Receptor Binding Affinity (EP4, expressed in CHO cells) | Ki | Not Available | 57 µM | - | [3] |
Key Biological Activities: A Detailed Look
Vasodilation
PGE1 is a well-established potent vasodilator, exerting its effects by relaxing smooth muscle cells in blood vessels. This action is primarily mediated through its interaction with E-prostanoid (EP) receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In contrast, this compound is generally considered to be biologically inactive as a vasodilator. Its significantly reduced affinity for EP receptors, particularly EP2 and EP4 which are key mediators of vasodilation, explains this lack of activity.
Anti-inflammatory Properties
PGE1 exhibits complex modulatory effects on inflammation. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[4][5] This anti-inflammatory action is linked to its ability to increase cAMP levels in immune cells. The metabolite, this compound, is largely devoid of these anti-inflammatory properties due to its inability to effectively engage with the necessary signaling pathways.
Inhibition of Platelet Aggregation
One of the most pronounced differences in the biological activity between PGE1 and its metabolite lies in their ability to inhibit platelet aggregation. PGE1 is a potent inhibitor, a function also mediated by the elevation of intracellular cAMP. As the quantitative data table demonstrates, the concentration of this compound required to inhibit platelet aggregation is over 1800 times higher than that of PGE1, rendering it physiologically insignificant in this regard.[1]
Signaling Pathways and Metabolism
The biological effects of PGE1 are initiated by its binding to specific G-protein coupled receptors known as EP receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades. Activation of EP2 and EP4 receptors typically leads to an increase in cAMP via Gs protein stimulation, which mediates vasodilation and inhibition of platelet aggregation. EP1 activation, on the other hand, is coupled to Gq protein, leading to an increase in intracellular calcium, while EP3 is often coupled to Gi, which inhibits adenylyl cyclase.
The metabolic inactivation of PGE1 is a rapid process. The primary pathway involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the 13,14-double bond by 15-ketoprostaglandin-Δ13-reductase, resulting in the formation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of these compounds.
Ex Vivo Vasodilation Assay
This protocol assesses the vasodilatory effects of a compound on isolated arterial rings.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are humanely euthanized.
-
The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution (KHS).
-
Adhering connective and adipose tissues are removed under a dissecting microscope.
-
The aorta is cut into rings of 2-3 mm in length.
2. Experimental Setup:
-
Aortic rings are mounted in an organ bath containing KHS, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the KHS being replaced every 15-20 minutes.
3. Viability and Endothelium Integrity Check:
-
The viability of the smooth muscle is confirmed by contracting the rings with a high KCl solution.
-
Submaximal contraction is induced with phenylephrine (B352888) (e.g., 1 µM).
-
Acetylcholine (e.g., 1 µM) is added to assess endothelium integrity (relaxation of >80% indicates intact endothelium).
4. Vasodilation Protocol:
-
Arterial rings are pre-contracted with phenylephrine (1 µM) to a stable plateau.
-
The test compound (PGE1 or this compound) is added in a cumulative manner (e.g., from 1 nM to 100 µM).
-
The relaxation response is recorded and expressed as a percentage of the pre-contraction.
-
EC50 values are calculated from the resulting concentration-response curves.
In Vitro Anti-inflammatory Assay (Measurement of Nitric Oxide and Cytokine Production)
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation is stimulated by adding 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
50 µL of supernatant is mixed with 50 µL of Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite (B80452) concentration is calculated from a standard curve.
3. Cytokine (e.g., TNF-α, IL-6) Measurement (ELISA):
-
The levels of cytokines in the collected cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in vitro.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
2. Aggregation Measurement:
-
PRP is placed in an aggregometer cuvette with a magnetic stir bar and warmed to 37°C.
-
The baseline light transmittance is set.
-
The test compound or vehicle is added and incubated for a short period.
-
Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (B83284) (ADP).
-
The change in light transmittance, which corresponds to the degree of aggregation, is recorded over time.
-
The IC50 value is determined from the concentration-response curve.
References
- 1. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. LIPID MAPS [lipidmaps.org]
- 4. The modulatory effects of prostaglandin-E on cytokine production by human peripheral blood mononuclear cells are independent of the prostaglandin subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E1 reduces myocardial reperfusion injury by inhibiting proinflammatory cytokines production during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 13,14-dihydro-15-keto-PGE1 Levels Across Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Prostaglandin (B15479496) E1 Metabolite
Prostaglandin E1 (PGE1) is a lipid autacoid with potent vasodilatory and anti-inflammatory properties. Due to its rapid metabolism, primarily in the lungs, direct measurement of PGE1 in systemic circulation is challenging. Its more stable metabolite, 13,14-dihydro-15-keto-prostaglandin E1 (PGE1-M), serves as a more reliable surrogate for assessing endogenous PGE1 production and metabolism. This guide provides a comparative overview of reported PGE1-M levels in various species, details of experimental methodologies, and an illustration of the relevant signaling pathway.
Quantitative Data Summary
The following table summarizes the reported concentrations of 13,14-dihydro-15-keto-PGE1 and its closely related analogue, 13,14-dihydro-15-keto-PGE2, in plasma and urine of different species under basal or specific experimental conditions. It is important to note that direct comparative studies across multiple species are limited, and the data presented here are compiled from individual research efforts, which may employ different methodologies.
| Species | Sample Type | Analyte | Concentration | Notes |
| Human | Plasma | This compound | IC50: 14.8 µg/mL[1][2] | Inhibition of ADP-induced platelet aggregation. |
| Human | Plasma | 13,14-dihydro-15-keto-PGE2 | 0.94 to 2.19 ng/mL[3] | Endogenous levels in normal ovulatory women. |
| Rat | Urine & Plasma | 13,14-dihydro-15-keto-PGE2 | Elevated in diabetic ketoacidosis[4] | Specific concentrations varied with the severity of the condition. |
| Dog | Plasma | 13,14-dihydro-15-keto-PGF2α | 380 +/- 80 to 1930 +/- 580 pg/mL | Measured during prepartum luteolysis. Note: This is a metabolite of PGF2α, not PGE1. |
Experimental Protocols
The quantification of this compound and related metabolites in biological matrices is primarily achieved through immunoassays and chromatography-mass spectrometry techniques.
Radioimmunoassay (RIA)
Radioimmunoassay is a common method for the quantification of prostaglandin metabolites. The general workflow for a competitive RIA is as follows:
A key step in the RIA for PGE metabolites is the derivatization to stabilize the molecule, for instance, through methyl oximation of the keto groups[5]. Highly specific antibodies are raised against the derivatized metabolite. The assay's sensitivity is typically in the picogram per milliliter range[3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of prostaglandins (B1171923) and their metabolites.
An illustrative workflow for LC-MS/MS analysis is as follows:
This method involves the extraction of the analyte from the biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification[6][7][8]. The limit of detection for this method can be as low as the picogram per milliliter range[9].
Prostaglandin E1 Signaling Pathway
Prostaglandin E1 exerts its biological effects by binding to specific G protein-coupled receptors known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades. The activation of these receptors by PGE1 leads to a variety of cellular responses.
The EP1 receptor is coupled to Gq protein, and its activation leads to an increase in intracellular calcium. EP2 and EP4 receptors are coupled to Gs protein, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. Conversely, the EP3 receptor is coupled to Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels[10]. These diverse signaling pathways account for the wide range of physiological and pathological effects of PGE1.
References
- 1. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The radioimmunological estimation of 13, 14-dihydro-15-ketoprostaglandin E2 in plasma and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Navigating Prostaglandin Metabolite Quantification: A Comparative Guide to ELISA Kits
For researchers, scientists, and drug development professionals investigating the prostaglandin (B15479496) E1 (PGE1) pathway, the quantification of its metabolites is a critical aspect of understanding its physiological and pathological roles. A key, stable metabolite of PGE1 is 13,14-dihydro-15-keto-PGE1. However, a comprehensive market survey reveals a notable scarcity of commercially available ELISA kits specifically designed for the detection of this particular metabolite.
In light of this, researchers often turn to assays for structurally similar and more commonly measured prostaglandin metabolites. One such widely used alternative is the ELISA for 13,14-dihydro-15-keto-PGF2α (PGFM), a stable metabolite of PGF2α. The analytical principles and experimental workflows for PGFM ELISA kits are highly analogous to what would be expected for a this compound kit. This guide, therefore, provides a comparative overview of the analytical performance of several commercially available PGFM ELISA kits, offering a valuable resource for those seeking to perform similar immunoassays.
Comparative Analysis of PGFM ELISA Kits
The following table summarizes the key analytical performance characteristics of PGFM ELISA kits from leading manufacturers. This data has been compiled from publicly available product datasheets and manuals.
| Feature | Cayman Chemical | Arbor Assays | MyBioSource | Creative Diagnostics |
| Product Name | 13,14-dihydro-15-keto Prostaglandin F2α ELISA Kit | DetectX® 13,14-dihydro-15-keto-Prostaglandin F2α (PGFM) ELISA Kit | Porcine 13, 14-dihydro-15-keto-prostaglandin F2-alpha (PGFM) ELISA Kit | 13,14-dihydro-15-keto Prostaglandin F2α ELISA Kit |
| Catalog Number | 516671 | K022-H1/H5 | MBS7214882 | DEIA6234 |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Types | Plasma, other sample matrices[1][2] | Serum, Plasma, Fecal Extracts, Urine, Tissue Culture Media[3] | Serum, plasma, cell culture supernatants, body fluid and tissue homogenate[4][5] | Plasma, other sample matrices[6] |
| Sensitivity | 80% B/B₀: ~15 pg/mL[1][7] | 20.8 pg/mL[3] | 1.0 pg/mL[4][5] | Not explicitly stated |
| Assay Range | 2.3 - 5,000 pg/mL[1][7] | 50 - 3,200 pg/mL | Not explicitly stated | 2.3 - 5,000 pg/mL[6] |
| Cross-reactivity | Detailed list provided, low cross-reactivity with related prostaglandins[1] | Data available in kit manual | No significant cross-reactivity or interference stated, but with a disclaimer[4][5] | Not explicitly stated |
| Incubation Time | 18 hours[1] | 1 hour[3] | 1 hour[5] | Not explicitly stated |
Experimental Protocols: A Generalized Workflow
The PGFM ELISA kits from the compared manufacturers all operate on the principle of a competitive enzyme immunoassay. The following is a generalized protocol that outlines the key steps involved. Researchers should always refer to the specific manual provided with their chosen kit for detailed instructions.
1. Reagent Preparation:
-
Allow all kit components to reach room temperature.
-
Prepare the wash buffer, assay buffer, and standards as instructed in the kit manual. This typically involves the dilution of concentrated stocks.
-
Prepare samples. Depending on the sample type (e.g., plasma, urine, tissue homogenate), specific preparation steps such as dilution or extraction may be required.
2. Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGFM (tracer) to each well, except for the blank or non-specific binding (NSB) wells.
-
Add the specific PGFM antibody to each well, except the blank and NSB wells.
-
Incubate the plate for the time specified in the manual (e.g., 1 to 18 hours), typically at room temperature or 4°C, and often with shaking. During this incubation, the PGFM in the sample and the enzyme-conjugated PGFM compete for binding to the limited amount of PGFM antibody.
-
Wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified period to allow for color development. The enzyme bound to the plate will convert the substrate into a colored product.
-
Stop the enzyme-substrate reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength (usually 450 nm).
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The concentration of PGFM in the samples is inversely proportional to the measured absorbance.
-
Calculate the concentration of PGFM in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
13,14-dihydro-15-keto-PGE1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of 13,14-dihydro-15-keto-prostaglandin E1 (PGE-M) as a biomarker. It objectively compares its performance with alternative prostaglandin (B15479496) metabolites and details the analytical methodologies for its quantification.
Introduction to 13,14-dihydro-15-keto-PGE1 as a Biomarker
Prostaglandin E1 (PGE1), also known as alprostadil (B1665725), is a bioactive lipid mediator with potent vasodilatory and anti-inflammatory effects[1]. Due to its rapid metabolism in the bloodstream, direct measurement of PGE1 is challenging for assessing its systemic production or the pharmacokinetics of its therapeutic administration. The primary circulating metabolite of PGE1 is this compound. This metabolite is formed through enzymatic oxidation and reduction and serves as a more stable indicator of systemic PGE1 levels. While it is considered largely inactive, it does retain some minimal biological activity[2][3]. The measurement of this metabolite is crucial for pharmacokinetic studies of alprostadil and holds potential as a biomarker in various physiological and pathological conditions where PGE1 is involved.
Comparison of Analytical Methodologies for this compound Quantification
The choice of analytical method for this compound is critical for obtaining accurate and reproducible results. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.
| Analytical Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations |
| GC-MS/MS | Gas chromatography separates volatile compounds, which are then ionized and detected by mass spectrometry based on their mass-to-charge ratio. | High (pg/mL range)[4][5] | Very High | Low to Medium | Requires derivatization to increase volatility, which can be time-consuming. |
| LC-MS/MS | Liquid chromatography separates compounds in a liquid mobile phase, followed by ionization and mass spectrometric detection. | High (pg/mL range) | Very High | High | Generally requires less sample preparation than GC-MS and is suitable for automation. |
| Radioimmunoassay (RIA) | Competitive immunoassay where radiolabeled and unlabeled antigens compete for a limited number of antibody binding sites. | Very High (pg range)[6][7] | Good to High | High | Relies on antibody specificity, which can have cross-reactivity with other metabolites. Does not require extensive instrumentation like MS. |
Comparative Analysis with Alternative Prostaglandin Biomarkers
While this compound is a direct metabolite of PGE1, other downstream metabolites are often used to assess systemic prostaglandin E synthesis. The most common of these is the major urinary metabolite (PGE-MUM), 7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid, which is derived from both PGE1 and PGE2.
| Biomarker | Matrix | Half-life | Indication | Advantages | Disadvantages |
| This compound | Plasma | Short | Direct measure of systemic PGE1 levels and alprostadil pharmacokinetics. | Specific to PGE1 metabolism. | Shorter half-life compared to urinary metabolites, requiring precise sample handling and timing. |
| PGE-MUM (tetranor-PGEM) | Urine | Long | Systemic inflammation, disease activity in inflammatory bowel disease. | Non-invasive sample collection, reflects systemic PGE production over a longer period. | Not specific to PGE1, as it is also a major metabolite of PGE2. |
Experimental Protocols
Quantification of this compound by GC-MS/MS
This protocol is adapted from methodologies described for the analysis of prostaglandin metabolites.
1. Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
To prevent ex vivo formation of prostaglandins, add a cyclooxygenase inhibitor (e.g., indomethacin) to the plasma.
-
Store plasma samples at -80°C until analysis.
2. Internal Standard Addition:
-
Spike the plasma sample with a known amount of a deuterated internal standard, such as this compound-d4, to account for sample loss during preparation and analysis.
3. Solid-Phase Extraction (SPE):
-
Acidify the plasma sample to pH 3-4 with a weak acid (e.g., formic acid).
-
Apply the sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering lipids.
-
Elute the prostaglandin metabolites with a more polar solvent (e.g., ethyl acetate).
4. Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
To increase volatility for GC analysis, derivatize the sample. This typically involves:
-
Oximation of the keto groups using an oximating agent.
-
Esterification of the carboxylic acid group (e.g., with diazomethane).
-
Silylation of the hydroxyl groups using a silylating agent (e.g., BSTFA).
-
5. GC-MS/MS Analysis:
-
Inject the derivatized sample into the GC-MS/MS system.
-
Use a capillary column suitable for lipid analysis.
-
Set the mass spectrometer to operate in negative ion chemical ionization (NICI) mode for high sensitivity.
-
Monitor specific parent-daughter ion transitions for the analyte and the internal standard.
6. Quantification:
-
Generate a standard curve using known concentrations of the analyte.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Quantification of this compound by Radioimmunoassay (RIA)
This protocol is a generalized procedure based on established RIA methods for prostaglandin metabolites[6][7].
1. Sample and Standard Preparation:
-
Plasma samples are collected and stored as described for the GC-MS/MS protocol.
-
Prepare a series of standards with known concentrations of this compound.
2. Assay Procedure:
-
To address the instability of 13,14-dihydro-15-keto-PGE2 (a related metabolite), which is often measured concurrently, plasma can be treated with an alkaline solution to convert it to a stable bicyclic derivative[6][7]. A similar approach can be adapted for this compound.
-
In assay tubes, add a fixed amount of radiolabeled this compound (tracer) and a specific primary antibody.
-
Add either the prepared standards or the unknown plasma samples to the tubes.
-
Incubate the mixture to allow for competitive binding between the labeled and unlabeled antigen for the antibody.
3. Separation of Bound and Free Antigen:
-
Add a secondary antibody or another separation agent (e.g., charcoal-dextran) to precipitate the primary antibody-antigen complexes.
-
Centrifuge the tubes to pellet the bound fraction.
4. Measurement of Radioactivity:
-
Decant the supernatant containing the free tracer.
-
Measure the radioactivity of the pellet (bound fraction) using a gamma or beta counter, depending on the radioisotope used.
5. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
Visualizations
Caption: Metabolic pathway of PGE1 synthesis and its subsequent signaling cascade.
Caption: A generalized workflow for the quantification of prostaglandin biomarkers.
References
- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A radioimmunoassay for the unstable pulmonary metabolites of prostaglandin E1 and E2: an indirect index of their in vivo disposition and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 13,14-dihydro-15-keto-PGE1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe and compliant disposal of 13,14-dihydro-15-keto-PGE1, ensuring laboratory safety and environmental protection.
This document provides detailed procedural guidance for the proper disposal of this compound, a key metabolite of prostaglandin (B15479496) E1 (PGE1). While this compound is not classified as hazardous, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance. The following procedures are based on general best practices for laboratory chemical waste management.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₂₀H₃₄O₅ |
| Molar Mass | 354.5 g/mol [1] |
| Appearance | Typically a solid or provided in a solution |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are recommended for the disposal of this compound in various forms.
Disposal of Unused Solid (Neat) Compound
-
Waste Identification and Segregation:
-
Treat all unused solid this compound as chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Packaging:
-
Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The original manufacturer's vial is often suitable.
-
The container label should include:
-
"Waste this compound"
-
The approximate quantity
-
The date of disposal
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Collection and Disposal:
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the Safety Data Sheet (SDS) to the disposal personnel if requested.
-
Disposal of Solutions Containing this compound
-
Waste Identification:
-
Solutions containing this compound, including experimental remainders and stock solutions, must be disposed of as chemical waste.
-
Crucially, do not dispose of solutions down the drain.
-
-
Segregation:
-
Segregate aqueous solutions from organic solvent solutions.
-
If the solvent is hazardous (e.g., flammable, toxic), the entire solution must be treated as hazardous waste according to the solvent's properties.
-
-
Packaging:
-
Use a dedicated, leak-proof, and clearly labeled waste container for liquid chemical waste.
-
The label must clearly state the contents, including the name of the compound, the solvent(s), and the approximate concentration.
-
-
Storage and Collection:
-
Store the liquid waste container in the designated satellite accumulation area.
-
Follow your institution's procedures for the collection of liquid chemical waste.
-
Disposal of Contaminated Labware
-
Sharps:
-
Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container.
-
The full sharps container should be disposed of as biomedical or chemical waste, in accordance with your institution's policy.
-
-
Non-Sharps (Glassware, Plasticware):
-
Decontamination: Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid chemical waste.
-
Disposal of Rinsed Labware: After thorough rinsing, the labware can typically be disposed of in the appropriate glass or plastic recycling or waste stream.
-
Disposal of Grossly Contaminated Labware: If significant residue remains that cannot be easily removed, the labware should be disposed of as solid chemical waste. Place it in a sealed and labeled bag or container within the satellite accumulation area.
-
-
Personal Protective Equipment (PPE):
-
Gloves, bench paper, and other disposable PPE with minor contamination can generally be disposed of in the regular laboratory trash.
-
In the event of a significant spill, grossly contaminated PPE should be collected and disposed of as solid chemical waste.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 13,14-dihydro-15-keto-PGE1
This guide provides crucial safety and logistical information for the handling and disposal of 13,14-dihydro-15-keto-PGE1, a metabolite of Prostaglandin E1 (PGE1).[1][2] Given the potent nature of prostaglandins (B1171923) and their analogs, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense in minimizing exposure. For handling this compound, the following PPE is recommended, categorized by the level of protection required.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory to ensure a complete seal. |
| Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation, offering a higher assigned protection factor.[4][5] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination and at regular intervals to prevent breakthrough.[4] |
| Body Protection | Disposable Coveralls | Use coveralls made of materials such as Tyvek® to provide a barrier against splashes and fine particles.[4] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing and under coveralls for an additional layer of protection.[4] | |
| Eye Protection | Chemical Splash Goggles | Goggles must provide a complete seal around the eyes to protect against splashes and aerosols.[4] |
| Face Shield | A face shield should be worn in conjunction with goggles for full-face protection, especially when handling larger quantities or during procedures with a high splash risk.[4] | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting to prevent the tracking of contaminants.[4] |
Operational Plan for Safe Handling
A systematic approach is critical for safely managing this compound from receipt to disposal.
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood, a glove box, or a specially designed containment enclosure.
-
The area should be clearly marked with warning signs indicating the presence of a potent compound.
-
Access to this area should be restricted to trained and authorized personnel.
2. Pre-Handling Preparations:
-
Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[4]
-
Spill Kit: A spill kit specifically designed for potent chemical compounds must be accessible.
-
PPE Donning: All required PPE must be donned in the correct sequence in a designated clean area before entering the handling zone.[4]
3. Handling Procedures:
-
Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound to minimize the risk of aerosol generation.[4] If handling a powder, use techniques that reduce dust formation, such as gentle scooping.
-
Solution Preparation: Prepare solutions within a containment device. Keep all containers tightly sealed when not in use.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Evacuate the area if necessary. Use the chemical spill kit to clean the spill, working from the outer edge inwards. All materials used for cleanup must be disposed of as hazardous waste.[4]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
PPE Doffing: Remove PPE in the designated doffing area in a manner that avoids self-contamination. Single-use PPE should be disposed of in the appropriate hazardous waste container immediately.[4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE (gloves, coveralls, shoe covers), absorbent pads, and any other solid materials that have come into contact with the compound. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Waste Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling potent compounds like this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
